Technical Documentation Center

Chloro Efavirenz Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chloro Efavirenz
  • CAS: 1322625-98-8

Core Science & Biosynthesis

Foundational

Chloro Efavirenz: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Introduction Efavirenz, a cornerstone in the management of Human Immunodeficiency Virus (HIV) type 1, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] Marketed under brand names such as Sustiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Efavirenz, a cornerstone in the management of Human Immunodeficiency Virus (HIV) type 1, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] Marketed under brand names such as Sustiva® and Stocrin®, its role in highly active antiretroviral therapy (HAART) has been pivotal.[1][2][4] This technical guide provides an in-depth exploration of the molecular architecture and chemical characteristics of Efavirenz, a molecule distinguished by its chloro-substituted benzoxazinone core. We will dissect its structural intricacies, physicochemical properties, and the analytical methodologies essential for its characterization, offering a critical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The precise chemical identity of Efavirenz is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one.[2][5][6] Its empirical formula is C₁₄H₉ClF₃NO₂, and it has a molecular weight of approximately 315.67 g/mol .[1][2][5][7]

Key Structural Features

The Efavirenz molecule is characterized by several key functional groups that dictate its biological activity and chemical behavior:

  • Benzoxazinone Core: A bicyclic heterocyclic system that forms the scaffold of the molecule.

  • Chiral Center: The C4 position of the benzoxazinone ring is a stereocenter, with the (S)-enantiomer being the active pharmacological agent.[2][8]

  • Chloro Substituent: A chlorine atom at the C6 position of the aromatic ring.

  • Trifluoromethyl Group: A -CF₃ group at the C4 position, which contributes to the molecule's lipophilicity and binding affinity.

  • Cyclopropylethynyl Group: A rigid, hydrophobic group also attached to the C4 chiral center, crucial for its inhibitory action.

The three-dimensional conformation of Efavirenz, as determined by single-crystal X-ray diffraction analysis, has been described as resembling a "crane bird".[9][10] This specific spatial arrangement is critical for its non-competitive binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase.[1][5][11]

Stereoisomerism

The presence of a single chiral center at the C4 position means that Efavirenz exists as a pair of enantiomers. The pharmacologically active form is the (S)-enantiomer. The (R)-enantiomer is considered an impurity, and its levels are strictly controlled during synthesis and formulation. Chiral chromatography methods, such as Ultra Performance Liquid Chromatography (UPLC) with a chiral stationary phase, are essential for the separation and quantification of these enantiomers.[8]

Physicochemical Properties

The chemical properties of Efavirenz influence its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource(s)
Appearance White to slightly pink crystalline powder[1][5]
Molecular Formula C₁₄H₉ClF₃NO₂[1][2][5]
Molecular Weight 315.67 g/mol [1][2][7]
Melting Point 136-141 °C[12]
pKa 10.2[12]
Solubility Practically insoluble in water (<10 µg/mL)[1][5][13]

Efavirenz is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[12] Its poor water solubility presents challenges for oral formulation, and various strategies, such as the use of liquisolid compacts, have been explored to enhance its dissolution rate and bioavailability.[14]

Synthesis and Purification

The synthesis of Efavirenz is a multi-step process that requires precise control of stereochemistry. Several synthetic routes have been developed, often starting from 4-chloroaniline.[15][16] A key step in many syntheses is the enantioselective addition of a cyclopropyl acetylide group to a ketoaniline intermediate to establish the crucial C4 stereocenter.[15][16]

The cyclization of the resulting amino alcohol to form the benzoxazinone ring is another critical step. Various reagents have been employed for this purpose, including phosgene derivatives (like triphosgene) and, more recently, safer and more cost-effective alternatives like urea.[17][18][19]

Illustrative Synthetic Workflow

G A 4-Chloroaniline B Ketoaniline Intermediate A->B Acylation & Friedel-Crafts C Chiral Amino Alcohol B->C Enantioselective Alkynylation D (S)-Efavirenz C->D Cyclization (e.g., with Urea or Triphosgene)

Caption: A simplified workflow for the asymmetric synthesis of Efavirenz.

Purification of the final product is typically achieved through crystallization. The control of impurities, including the unwanted (R)-enantiomer and other process-related byproducts and degradation products, is paramount and is monitored using the analytical techniques described in the following section.[20]

Analytical Characterization

A suite of analytical methods is employed for the comprehensive characterization of Efavirenz, ensuring its identity, purity, and quality.[3][14]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for the analysis of Efavirenz.[8][21][22]

  • Reversed-Phase HPLC (RP-HPLC): Widely used for the quantification of Efavirenz in bulk drug substance and pharmaceutical dosage forms, as well as for monitoring its stability.[22][23][24] A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like acetonitrile, with UV detection commonly set at 247 nm.[22][25][26]

  • Chiral HPLC/UPLC: Essential for the separation and quantification of the (R)-enantiomer from the active (S)-Efavirenz.[8] These methods utilize specialized chiral stationary phases.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of Efavirenz in biological matrices such as human plasma, crucial for pharmacokinetic studies and therapeutic drug monitoring.[27][28]

Typical LC-MS/MS Protocol for Efavirenz Quantification in Plasma

  • Sample Preparation: Protein precipitation from a small plasma volume (e.g., 50 µL) is a common and efficient extraction method.[27]

  • Chromatographic Separation: A rapid gradient elution on a C18 column is used to separate Efavirenz from endogenous plasma components.[27]

  • Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM).[27] The transition for Efavirenz is often m/z 314.2 → 243.9.[27]

  • Quantification: An isotopically labeled internal standard, such as ¹³C₆-Efavirenz, is used to ensure accuracy and precision.[27]

G A Plasma Sample Collection B Protein Precipitation (e.g., with Acetonitrile) A->B Add Internal Standard C Centrifugation B->C D Supernatant Transfer & Dilution C->D E LC-MS/MS Analysis D->E

Caption: Workflow for Efavirenz sample preparation for LC-MS/MS analysis.

Spectroscopic Techniques

Spectroscopic methods are vital for the structural elucidation and identification of Efavirenz.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of Efavirenz and its impurities. 2D NMR techniques are employed to fully assign the structure of degradation products.[21][25]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. It is also used in conjunction with other techniques to study the polymorphic forms of Efavirenz.[12]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of Efavirenz, aiding in its identification and the characterization of its metabolites and degradation products.[21]

  • UV-Visible Spectroscopy: Efavirenz exhibits a characteristic UV absorption maximum at approximately 247 nm, which is utilized for its quantification in HPLC-UV methods.[22][26]

Stability and Degradation

Efavirenz is susceptible to degradation under certain conditions. Forced degradation studies, conducted under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, are essential to understand its stability profile and to develop stability-indicating analytical methods.[21][25] Studies have shown that Efavirenz degrades significantly under acidic and basic conditions.[26] A number of degradation products have been identified and characterized using techniques like LC-HRMS and NMR.[21][25] Understanding these degradation pathways is crucial for ensuring the safety and efficacy of Efavirenz-containing drug products.[20]

Biological and Pharmacological Context

As a non-nucleoside reverse transcriptase inhibitor, Efavirenz allosterically binds to a hydrophobic pocket of the HIV-1 reverse transcriptase enzyme.[1][5][11] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][5][7]

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly by the CYP2B6 and CYP3A4 isoforms.[13][29][30] It is also an inducer of these enzymes, which can lead to significant drug-drug interactions.[1][13][31] The major metabolite is 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[29]

Conclusion

Chloro Efavirenz, or more accurately Efavirenz, possesses a unique and complex molecular structure that is intrinsically linked to its potent anti-HIV activity. Its physicochemical properties, particularly its low aqueous solubility and stereospecificity, present distinct challenges and considerations for formulation and analysis. A thorough understanding of its synthesis, analytical characterization, and stability, as detailed in this guide, is fundamental for the development, quality control, and effective clinical use of this vital antiretroviral agent. The continuous refinement of analytical methodologies will further ensure the safety and efficacy of Efavirenz for patients worldwide.

References

  • Efavirenz. bionity.com. [Link]

  • Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. PubMed. [Link]

  • Forced degradation study for efavirenz. ResearchGate. [Link]

  • Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV-1 Reverse Transcriptase, and Its Monohydrate. Taylor & Francis Online. [Link]

  • Efavirenz. Wikipedia. [Link]

  • Efavirenz Pathway, Pharmacokinetics. ClinPGx. [Link]

  • (PDF) Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV1 Reverse Transcriptase, and Its Monohydrate. ResearchGate. [Link]

  • Efavirenz: History, Development and Future. MDPI. [Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica. [Link]

  • Chemical structure of efavirenz,... ResearchGate. [Link]

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PMC. [Link]

  • Efavirenz. PubChem. [Link]

  • A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Taylor & Francis Online. [Link]

  • Efavirenz | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. ResearchGate. [Link]

  • What is the mechanism of action of efavirenz?. Dr.Oracle. [Link]

  • Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Scientific & Academic Publishing. [Link]

  • Development of spectroscopic methods for assessing polymorphic content of efavirenz. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. Princeton University. [Link]

  • Efavirenz – Still First Line King?. PMC. [Link]

  • Process for the preparation of Efavirenz.
  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate. [Link]

  • High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. PubMed. [Link]

  • Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. ACS Publications. [Link]

  • A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Efavirenz 600 mg. accessdata.fda.gov. [Link]

  • A Concise Analytical Profile of Efavirenz: Analytical Methodologies. PubMed. [Link]

  • HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. ResearchGate. [Link]

  • Chloro Cyclopropyl Efavirenz. SynThink. [Link]

  • Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. YouTube. [Link]

  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. PMC. [Link]

Sources

Exploratory

Technical Guide: Toxicity Profile and Genotoxicity Assessment of Chloro Efavirenz

The following is an in-depth technical guide on the toxicity profile and genotoxicity assessment of Chloro Efavirenz , designed for researchers and drug development professionals. CAS No: 1322625-98-8 | Molecule Type: Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the toxicity profile and genotoxicity assessment of Chloro Efavirenz , designed for researchers and drug development professionals.

CAS No: 1322625-98-8 | Molecule Type: Process-Related Impurity / Structural Analog

Executive Summary & Scientific Rationale

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz, the control of halogenated impurities is critical due to their potential for enhanced lipophilicity and reactivity. Chloro Efavirenz (specifically the derivative where the cyclopropyl ring bears a chlorine substituent) represents a unique challenge in impurity profiling.

Unlike simple regioisomers, the introduction of a chlorine atom onto the strained cyclopropyl ring creates a mixture of diastereomers and potentially alters the metabolic stability and electrophilicity of the molecule. This guide provides a rigorous framework for evaluating the safety of this compound, moving beyond standard checklists to a mechanistic understanding of its toxicological potential in accordance with ICH M7(R1) and ICH Q3A/B guidelines.

Chemical Characterization & Structural Alerts

Before assessing toxicity, accurate structural characterization is required to define the "Context of Concern."

Physicochemical Identity
  • Common Name: Chloro Efavirenz[1][2][3][4]

  • Chemical Name: (S)-6-Chloro-4-((2-chlorocyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

  • CAS Number: 1322625-98-8[2]

  • Molecular Formula: C₁₄H₈Cl₂F₃NO₂[4]

  • Molecular Weight: 350.12 g/mol [4]

  • Stereochemistry: The molecule contains the fixed chiral center of Efavirenz (S-configuration at C4) plus new chiral centers at the cyclopropyl ring, resulting in a mixture of diastereomers (cis/trans relative to the ethynyl linker).

Structural Alert Analysis (In Silico)

The core Efavirenz structure is non-mutagenic. However, the 2-chlorocyclopropyl moiety in Chloro Efavirenz introduces a specific structural alert not present in the API.

FeatureToxicological Implication
Benzoxazinone Core Associated with CNS toxicity (Efavirenz-like profile); generally non-genotoxic.
Cyclopropyl Ring Strained ring system. In the API, it is stable.
Chlorocyclopropyl (New) High Concern. Halogenated cyclopropanes can undergo metabolic ring-opening to form reactive allylic cations or vinyl chlorides, which are potential DNA alkylating agents.
Trifluoromethyl Group Metabolic stability; generally inert but increases lipophilicity.

Genotoxicity Assessment Strategy

Given the structural alert (chlorinated strained ring), Chloro Efavirenz must be evaluated as a Class 3 impurity under ICH M7 (Alerting structure, unrelated to the structure of the API) until experimental data proves otherwise.

Mechanistic Hypothesis

The potential for genotoxicity arises from the metabolic activation of the chlorocyclopropyl group.

  • Pathway A (Direct Alkylation): Nucleophilic attack on the strained ring (less likely without activation).

  • Pathway B (Metabolic Activation): CYP450-mediated oxidation or spontaneous ring opening leading to an electrophilic species capable of binding to guanine residues in DNA.

Visualization: Genotoxicity Assessment Workflow

The following decision tree outlines the required testing strategy to classify Chloro Efavirenz.

GenotoxicityWorkflow Start Start: Chloro Efavirenz Identified > 0.1% InSilico In Silico Assessment (QSAR: Derek/Sarah) Start->InSilico Alert Structural Alert Found? (Chlorocyclopropyl) InSilico->Alert Ames Bacterial Reverse Mutation (Ames Test) Alert->Ames Yes (Class 3) Manage Manage as Non-Mutagenic (ICH Q3A Limits) Alert->Manage No (Class 5) Result Ames Positive? Ames->Result InVitroMicro In Vitro Micronucleus (Mammalian Cells) Result->InVitroMicro Negative Control Control to TTC (1.5 µg/day) Result->Control Positive InVivo In Vivo Comet/Micronucleus (Follow-up) InVitroMicro->InVivo Positive (Clastogen?) InVitroMicro->Manage Negative InVivo->Control Positive InVivo->Manage Negative

Figure 1: ICH M7-aligned decision tree for assessing the genotoxic potential of Chloro Efavirenz.

Experimental Protocols

To validate the safety profile, the following assays are mandatory. These protocols prioritize sensitivity to the specific reactivity of the chlorocyclopropyl group.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: Detect gene mutations (base-pair substitutions or frameshifts).

  • Strains:

    • S. typhimurium TA100, TA1535 (Sensitive to base-pair substitution; critical for alkylating agents).

    • S. typhimurium TA98, TA1537 (Frameshift).

    • E. coli WP2 uvrA (Cross-linking/oxidative damage).

  • Metabolic Activation: S9 mix (Rat liver fraction) is crucial here, as the chlorocyclopropyl ring likely requires metabolic opening to become reactive.

  • Dose Range: Up to 5000 µ g/plate or limit of solubility (precipitate is common with Efavirenz analogs).

  • Success Criteria: A ≥2-fold increase in revertant colonies (TA100/98) or ≥3-fold (TA1535/1537) over solvent control indicates a positive result.

In Vitro Micronucleus Test (IVMN)
  • Objective: Detect chromosomal damage (clastogenicity) and aneugenicity.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-4h) with/without S9; Long term (24h) without S9.

  • Relevance: If the Ames test is negative but structural concerns remain, this test detects larger scale chromosomal damage that might arise from DNA strand breaks caused by the impurity.

General Toxicity & Organ-Specific Risks

Beyond genotoxicity, Chloro Efavirenz shares the lipophilic benzoxazinone core of the API, suggesting a similar target organ toxicity profile, potentially exacerbated by the impurity's structure.

Hepatotoxicity
  • Mechanism: Efavirenz induces mitochondrial stress in hepatocytes. The chlorinated analog may have higher lipophilicity (LogP > 4.6), leading to increased hepatic retention.

  • Assessment: Monitor liver enzyme markers (ALT/AST) in repeat-dose toxicity studies.

  • Risk: Potential for phospholipidosis due to the cationic amphiphilic nature (if the amine is protonated).

CNS Toxicity
  • Mechanism: Efavirenz interacts with specific CNS receptors (GABA_A, serotonin).

  • Impurity Impact: Structural analogs often retain receptor affinity. Chloro Efavirenz should be evaluated for CNS side effects (dizziness, vivid dreams) if present at significant levels (>0.1%) in the final drug product.

Risk Characterization & Control Limits

The control strategy depends on the outcome of the genotoxicity assessment.

Scenario A: Genotoxic (Ames Positive)

If Chloro Efavirenz tests positive for mutagenicity:

  • Regulatory Limit: It is classified as a mutagenic impurity.

  • TTC (Threshold of Toxicological Concern): 1.5 µ g/person/day for lifetime exposure.

  • Calculation:

    
    
    
    
    
  • Action: Process purification must reduce the impurity to < 2.5 ppm.

Scenario B: Non-Genotoxic (Ames Negative)

If Chloro Efavirenz tests negative (proving the chlorocyclopropyl group is stable or detoxified):

  • Regulatory Limit: Follow ICH Q3A(R2).

  • Calculation: For a max daily dose of 600 mg:

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10%

    • Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).

  • Action: Control at < 0.15% is typically acceptable without further animal toxicology.

Synthesis & Formation Pathway (Visualization)

Understanding where Chloro Efavirenz forms allows for upstream control. It likely arises from the reaction of the benzoxazinone intermediate with a chlorinated cyclopropyl acetylene derivative or via side-reaction chlorination.

SynthesisPathway SM1 Starting Material (4-Chloro-2-trifluoroacetylaniline) Inter Benzoxazinone Intermediate SM1->Inter Cyclization API Efavirenz (API) Inter->API + Reagent (Li-Acetylide) Impurity Chloro Efavirenz (CAS 1322625-98-8) Inter->Impurity + Impurity Reagent Reagent Cyclopropyl Acetylene (Standard) ImpurityReagent Chloro-Cyclopropyl Acetylene (Impurity) Reagent->ImpurityReagent Chlorination Side Rxn

Figure 2: Postulated formation pathway. The impurity likely originates from a contaminated cyclopropyl acetylene reagent or in-situ chlorination.

Conclusion

Chloro Efavirenz (CAS 1322625-98-8) is a significant process impurity that requires careful scrutiny due to the chlorocyclopropyl structural alert . While the Efavirenz core is well-characterized, the addition of a chlorine atom to the strained ring introduces a theoretical risk of alkylation.

Recommendation:

  • Perform an Ames Test (5 strains + S9) immediately.

  • If negative, control according to standard ICH Q3A limits (0.15%) .

  • If positive, implement strict process controls to limit levels to < 2.5 ppm (TTC).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]

  • European Medicines Agency (EMA). Assessment Report: Efavirenz/Emtricitabine/Tenofovir disoproxil. (2017). [Link]

  • Brambilla, G., et al. Genotoxicity and carcinogenicity of halopropanes and halopropenes. Mutagenesis, 24(3), 187–199. (2009). [Link]

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for Chloro Efavirenz

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Efavirenz (often chemically indexed as the chloro-derivative (S)-6-chloro-4-(cyclopropylethynyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Efavirenz (often chemically indexed as the chloro-derivative (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one).

Executive Summary

Chloro Efavirenz (Efavirenz, EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by high lipophilicity (logP ~5.4) and poor aqueous solubility (~9.2 µg/mL), placing it firmly in BCS Class II .

For process chemists and formulation scientists, the "solubility landscape" of EFV is the critical determinant for three downstream workflows:

  • Crystallization Optimization: Selecting the correct Solvent/Anti-solvent pairing to control polymorph purity (Form I vs. Form II).

  • Purification: Leveraging temperature-dependent solubility differentials to purge synthesis impurities.[1]

  • Bioavailability Enhancement: Designing amorphous solid dispersions (ASDs) or lipid-based systems.[1]

This guide moves beyond static data, providing the thermodynamic models and self-validating protocols required to determine and predict EFV solubility in organic media.

Chemical Identity & Physicochemical Profile

Understanding the solute's molecular architecture is a prerequisite for predicting solvent interactions.

  • IUPAC Name: (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

  • Molecular Formula: C₁₄H₉ClF₃NO₂[1]

  • Molecular Weight: 315.68 g/mol [1]

  • Key Functional Groups:

    • Trifluoromethyl (-CF₃) & Chloro (-Cl): Induce high lipophilicity; reduce solubility in polar protic solvents (water).

    • Cyclopropylacetylene: Steric bulk affecting crystal packing.[1]

    • Carbamate (Cyclic): Hydrogen bond acceptor/donor sites (pKa ~10.2).

Thermodynamic Solubility Landscape

The solubility of Efavirenz is highly dependent on solvent polarity and hydrogen bonding capability. The data below synthesizes experimental trends and semi-quantitative thresholds relevant for process design.

Table 1: Solubility Classification in Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Lower Alcohols Methanol, EthanolSoluble (>50 mg/mL)Primary solvents for crystallization of stable Form I .
Chlorinated Dichloromethane (DCM), ChloroformFreely Soluble Extraction; amorphous solid dispersion preparation.[1]
Nitriles AcetonitrileSoluble HPLC mobile phase; recrystallization.[1]
Ketones AcetoneSoluble Intermediate solvent; rapid evaporation.[1]
Secondary Alcohols 2-Propanol (IPA)Moderately Soluble Critical solvent: Favors metastable Form II (kinetic control).
Alkanes n-Hexane, n-Heptane, PentanePractically Insoluble Anti-solvents used to drive precipitation yield.[1]
Aqueous Media Water (pH < 9)Insoluble (~0.009 mg/mL)Non-solvent; requires surfactants (SLS) for dissolution testing.
Thermodynamic Behavior & Polymorphism

Efavirenz exhibits enantiotropic polymorphism .[1]

  • Form I: Thermodynamically stable at room temperature.[1] Crystallizes from Methanol/Ethanol.[1]

  • Form II: Metastable. Crystallizes from 2-Propanol.[1]

  • Transition: The transition temperature (

    
    ) between Form I and II is approximately 35–40°C. Below this, Form I is stable; above, Form II may become relevant.
    

Critical Insight: Dissolution of EFV is an endothermic and entropy-driven process.[2] Solubility increases significantly with temperature, following the Van't Hoff relationship.

Theoretical Modeling: The Apelblat Equation

To predict solubility (


, mole fraction) at unmeasured temperatures, the Modified Apelblat Equation  is the industry standard for EFV.


  • 
     : Mole fraction solubility of Efavirenz.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression of experimental data.
    

Application:

  • Measure solubility at three temperatures (e.g., 298K, 313K, 323K).[1]

  • Solve for constants A, B, and C.[1]

  • Interpolate solubility at crystallization cooling points to determine theoretical yield.

Experimental Protocol: Saturation Solubility Determination

Standardized Shake-Flask Method with HPLC Assay

This protocol is designed to be self-validating by including a mass balance check and degradation monitoring.

Materials
  • Solute: Efavirenz (Reference Standard).[3][4][5][6][7][8][9][10]

  • Solvent: HPLC Grade (Methanol, Ethanol, or Toluene).[1]

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system.

Workflow
  • Excess Addition: Add Efavirenz to 10 mL of solvent in a glass vial until a visible solid precipitate remains (supersaturation).

  • Equilibration: Seal and shake at fixed temperature (e.g., 25.0 ± 0.1°C) for 24 hours .

    • Validation Step: Check visually after 6 hours. If all solid has dissolved, add more solute.[1]

  • Sedimentation: Stop shaking and allow to stand for 4 hours to let fines settle.

  • Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filtration: Filter through 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturates filter adsorption sites).

  • Dilution: Dilute the filtrate gravimetrically with mobile phase to land within the HPLC calibration range.

  • Quantification: Inject into HPLC (C18 column, ACN:Water mobile phase, UV detection at 247 nm).

Self-Validating Calculation (Mass Fraction)


Where 

is concentration from curve,

is dilution volume, and

is mass of saturated solution taken.

Process Logic: Solvent Selection for Crystallization

The following decision tree illustrates the logic for selecting solvents to isolate specific polymorphs or maximize yield.

SolventSelection Start Start: Efavirenz Crude Objective Define Objective Start->Objective Obj_Purify Purification / Yield Objective->Obj_Purify Obj_Poly Polymorph Control Objective->Obj_Poly SolubilityCheck Check Solubility Delta (High T vs Low T) Obj_Purify->SolubilityCheck TargetForm Target Polymorph? Obj_Poly->TargetForm Methanol Methanol/Ethanol (High Delta) SolubilityCheck->Methanol High Solubility AntiSolvent Add Anti-Solvent (Water or Heptane) Methanol->AntiSolvent Yield Optimization FormI Form I (Stable) Use: MeOH, EtOH, DCM TargetForm->FormI Thermodynamic Control FormII Form II (Metastable) Use: 2-Propanol (IPA) TargetForm->FormII Kinetic Control FormII->FormI Risk: Slurrying > 40°C or long hold times

Figure 1: Decision logic for solvent selection in Efavirenz crystallization processes. Note the risk of Form II to Form I conversion.

References

  • Thermodynamic Relationship of Polymorphs: Chadha, R., et al. "An insight into thermodynamic relationship between polymorphic forms of efavirenz."[11] Journal of Pharmacy & Pharmaceutical Sciences, 2012.[4][11]

  • Solubility & Dissolution Enhancement: Mahapatra, A. K., & Murthy, P. N.[1][8][10] "Solubility and dissolution rate enhancement of efavirenz by inclusion complexation and liquid anti-solvent precipitation technique." Journal of Chemical and Pharmaceutical Research, 2014.[10]

  • Polymorph Screening & Solvents: Sartori, A. L., et al. "Polymorphism of Anti-HIV Drug Efavirenz: Investigations on Thermodynamic and Dissolution Properties."[1] Crystal Growth & Design, 2014.[1]

  • BCS Classification & Bioavailability: Dressman, J. B., et al. "Biowaiver monographs for immediate release solid oral dosage forms: Efavirenz."[1][12] Journal of Pharmaceutical Sciences, 2012.[4][11]

  • Milling & Solvent Effects: Ataollahi, N., et al. "Effect of High-Energy Milling on the Dissolution of Anti-HIV Drug Efavirenz in Different Solvents." ACS Omega, 2021.[1][8]

Sources

Exploratory

Chemical stability of Chloro Efavirenz under stress conditions

An In-Depth Technical Guide to the Chemical Stability of Efavirenz Under Stress Conditions Introduction Efavirenz (EFV), chemically known as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of Efavirenz Under Stress Conditions

Introduction

Efavirenz (EFV), chemically known as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] Its efficacy and safety are intrinsically linked to its chemical integrity. Understanding the stability of the Efavirenz molecule under various environmental pressures—a process known as stress testing or forced degradation—is a critical mandate of the International Conference on Harmonisation (ICH) guidelines.[4][5] These studies are not merely a regulatory checkbox; they provide profound insights into the intrinsic stability of the drug substance, elucidate potential degradation pathways, and are instrumental in developing and validating stability-indicating analytical methods (SIAMs).[5] This guide offers a detailed examination of the chemical stability of Efavirenz under hydrolytic, oxidative, photolytic, and thermal stress, providing field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Chapter 1: Hydrolytic Stability Profile

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, and for Efavirenz, it is particularly significant.[6] The molecule's stability is highly dependent on the pH of its environment.

Mechanism and pH-Rate Profile

The core of Efavirenz's hydrolytic instability lies in its cyclic carbamate (benzoxazinone) ring.[7] Under both acidic and basic conditions, this ring is susceptible to cleavage. The degradation follows apparent first-order kinetics.[7]

  • Primary Degradation Pathway : The predominant reaction is the hydrolysis of the cyclic carbamate to form the corresponding amino alcohol.[7]

  • pH of Maximum Stability : Kinetic studies have demonstrated that Efavirenz exhibits its maximum stability in aqueous solutions at approximately pH 4.[7]

  • Degradation at pH Extremes : At the extremes of the pH range, the initially formed amino alcohol can undergo subsequent rearrangement to form a quinoline derivative.[7]

  • Alkaline Conditions : Efavirenz is particularly labile to alkaline hydrolysis.[8] As the pH increases beyond the point of maximum stability, the rate of hydroxide-catalyzed degradation increases. However, a plateau in the degradation rate is observed starting around pH 10-11. This is attributed to the ionization of the carbamate's amine group, which is resonance-stabilized and thus less susceptible to hydroxide attack.[7]

  • Acidic Conditions : The drug is also moderately susceptible to acidic hydrolysis.[8]

G Efavirenz Efavirenz (Cyclic Carbamate) AminoAlcohol Amino Alcohol Intermediate Efavirenz->AminoAlcohol Hydrolysis (H+ or OH- catalysis) Quinoline Quinoline Derivative AminoAlcohol->Quinoline Rearrangement (pH Extremes)

Caption: Hydrolytic degradation pathway of Efavirenz.

Experimental Protocol: Forced Hydrolysis

This protocol is designed to assess the hydrolytic stability of Efavirenz across a range of pH values. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary pathway is observed.[4]

Objective: To evaluate the degradation of Efavirenz in acidic, neutral, and alkaline aqueous solutions.

Materials:

  • Efavirenz reference standard

  • HPLC-grade methanol and/or acetonitrile

  • Hydrochloric acid (HCl), e.g., 1N or 2.0 M[1][8]

  • Sodium hydroxide (NaOH), e.g., 0.2 M or 1N[1][8]

  • High-purity water

  • Volumetric flasks, reflux condenser

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Efavirenz (e.g., 1.0 mg/mL) in a 1:1 mixture of methanol and water or another suitable organic solvent.[8]

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 2.0 M HCl.[8]

    • Reflux the solution at 80°C for a specified period (e.g., 8 hours).[8] The time should be optimized based on preliminary experiments to achieve target degradation.

    • After cooling to room temperature, carefully neutralize the solution with an appropriate concentration of NaOH.

    • Dilute to a suitable final concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH.[8]

    • Reflux the solution at 80°C for a shorter period due to higher lability (e.g., 4 hours).[8]

    • After cooling, neutralize the solution with an appropriate concentration of HCl.

    • Dilute to the final concentration with the mobile phase.

  • Neutral Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of high-purity water.

    • Reflux at 80°C for an extended period (e.g., 24-48 hours), as degradation is slower.

    • Cool and dilute to the final concentration.

  • Analysis: Analyze all samples, along with an unstressed control solution, using a validated stability-indicating HPLC method.

Summary of Hydrolytic Degradation
Stress ConditionReagentTemperatureTime (Typical)Observation
Acidic 2.0 M HCl80°C8 hoursModerate degradation[8]
Alkaline 0.2 M NaOH80°C4 hoursSignificant degradation[8]
Neutral Water80°C>24 hoursMinimal to no degradation

Chapter 2: Oxidative Degradation

Oxidative stress testing is crucial for identifying potential liabilities of a drug molecule to oxidation, which can occur during manufacturing, storage, or even in vivo.

Susceptibility and Mechanism

Efavirenz shows susceptibility to oxidative conditions.[1][8] The reaction mechanism can be complex, often involving free radical pathways. While some studies have reported Efavirenz to be stable in 3% hydrogen peroxide (H₂O₂), others demonstrate moderate degradation, indicating that the reaction kinetics are highly dependent on the specific experimental conditions (temperature, concentration of oxidant, time).[8][9] The primary sites of oxidation are often the electron-rich aromatic ring and the benzoxazinone system. It's also noteworthy that the oxidative degradation of Efavirenz's hydroxylated metabolites leads to reactive species like quinone-imines, which have toxicological significance.[10][11]

Experimental Protocol: Oxidative Stress

Hydrogen peroxide is the most commonly used reagent for simulating oxidative stress.[6]

Objective: To assess the degradation of Efavirenz upon exposure to a strong oxidizing agent.

Materials:

  • Efavirenz stock solution (as prepared in 1.2)

  • Hydrogen peroxide (H₂O₂), 3% solution[1]

  • Volumetric flasks

Procedure:

  • Sample Preparation: Mix 5 mL of the Efavirenz stock solution with 5 mL of 3% H₂O₂.

  • Stress Condition: Keep the solution at an elevated temperature, for example, 80°C for 6 hours.[1] To avoid confounding degradation from light, this experiment should be performed in the dark.[1]

  • Quenching (Optional but Recommended): The reaction can be stopped by adding a reducing agent like sodium bisulfite if necessary, although dilution is often sufficient.

  • Analysis: Dilute the stressed sample to a suitable concentration with the mobile phase and analyze by HPLC.

Summary of Oxidative Degradation
Stress ConditionReagentTemperatureTime (Typical)Observation
Oxidative 3% H₂O₂80°C6 hoursModerate degradation observed in several studies[1][8]

Chapter 3: Photostability

Photostability testing is an integral part of stress testing, as exposure to light can provide the energy to induce chemical reactions not observed under thermal conditions.

Mechanisms of Photodegradation

The photolysis of Efavirenz is a complex process that is highly dependent on the solvent used.[12][13] This solvent dependency points to the role of solvent-solute interactions in stabilizing excited states or intermediates.

  • Phototautomerization: The primary mechanism involves an excited-state intramolecular proton transfer, leading to the formation of an imidic acid phototautomer.[12][13]

  • Photodecarbonylation: A second mechanism is a photoinduced α-cleavage, which results in the loss of a carbonyl group to form a distinct photoproduct.[12]

The stability of the imidic acid phototautomer is influenced by the hydrogen-bonding capability of the solvent. Protic or hydrogen bond-donating solvents can stabilize this intermediate, influencing the degradation pathway.[13]

G Efavirenz Efavirenz ExcitedState Excited State (Efavirenz*) Efavirenz->ExcitedState UVB Irradiation (e.g., 280-315 nm) Phototautomer Imidic Acid Phototautomer ExcitedState->Phototautomer Intramolecular Proton Transfer Photoproduct Decarbonylated Product ExcitedState->Photoproduct α-Cleavage (-CO)

Caption: Key photolytic degradation pathways for Efavirenz.

Experimental Protocol: Photostability Testing

This protocol follows the principles outlined in ICH Q1B guidelines.

Objective: To evaluate the stability of Efavirenz in solution and solid state when exposed to UV and visible light.

Materials:

  • Efavirenz drug substance (solid)

  • Efavirenz solution (e.g., 1 mg/mL in acetonitrile)[12]

  • Calibrated photostability chamber equipped with both cool white fluorescent and near-UV lamps

  • Quartz cuvettes or flasks (for solution)

  • Petri dishes (for solid)

  • Dark control samples wrapped in aluminum foil

Procedure:

  • Sample Preparation:

    • Solution: Place the Efavirenz solution in a chemically inert, transparent container (e.g., quartz flask).

    • Solid: Spread a thin layer of Efavirenz powder in a suitable container (e.g., petri dish).

    • Dark Control: Prepare identical samples but wrap them securely in aluminum foil to shield them from light.

  • Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.

    • A common experimental setup involves irradiation with UVB light (280-315 nm) for a period such as 5 hours.[12]

  • Analysis:

    • At the end of the exposure period, dissolve/dilute the samples in the mobile phase.

    • Analyze the exposed samples and the dark controls by HPLC to quantify the parent drug and detect any degradation products. Compare the chromatograms to identify peaks specific to photodegradation.

Chapter 4: Thermal Stability

Thermal stress testing evaluates the stability of a drug substance at elevated temperatures, which can indicate its long-term stability under ambient conditions and its robustness to temperature excursions during manufacturing and shipping.

Solid-State Thermal Profile

Efavirenz is a crystalline solid that is thermally stable up to a high temperature.[14] Thermoanalytical techniques like Thermogravimetric Analysis (TGA) show no significant mass loss until the onset of decomposition, which occurs at approximately 185°C.[15] This indicates that the molecule is stable in its solid form under typical storage conditions. Forced degradation studies under dry heat are performed to confirm this and to see if any degradation occurs at temperatures below the decomposition point over time.

Experimental Protocol: Thermal Stress (Dry Heat)

Objective: To assess the stability of solid Efavirenz when subjected to dry heat.

Materials:

  • Efavirenz drug substance

  • Glass vials or petri dishes

  • Calibrated oven

Procedure:

  • Sample Preparation: Place a known amount of solid Efavirenz in a glass vial or spread it as a thin layer in a petri dish.

  • Stress Condition: Place the sample in an oven at a high temperature, for example, 70°C, for an extended period (e.g., 1 month).[16]

  • Analysis: After the stress period, allow the sample to cool. Dissolve a precisely weighed amount in a suitable solvent, dilute to a known concentration, and analyze by HPLC to check for any degradation.

Chapter 5: A Framework for Stability Assessment: The Analytical Method

The foundation of any forced degradation study is a robust, validated stability-indicating analytical method (SIAM).[5] Its purpose is to provide unambiguous quantification of the active pharmaceutical ingredient (API) and to separate it from all potential degradation products, process impurities, and excipients.[17]

G cluster_0 Stress Application cluster_1 Analysis & Characterization cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Analysis (Quantify API, Detect Degradants) Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Heat Dry Heat Heat->HPLC Light Photolysis (UV/Vis) Light->HPLC Purity Peak Purity Assessment (DAD) HPLC->Purity LCMS LC-MS/MS (Identify m/z of Degradants) HPLC->LCMS Method Validation of Stability- Indicating Method Purity->Method Isolation Isolation & NMR (Structure Elucidation) LCMS->Isolation Pathway Degradation Pathway Mapping Isolation->Pathway Pathway->Method

Caption: General workflow for a forced degradation study.

Exemplary Stability-Indicating HPLC Method

Numerous HPLC methods have been developed for Efavirenz.[18] The following is a representative protocol that serves as a robust starting point.

Chromatographic System:

  • Instrument: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).[8]

  • Column: Nucleosil C18 (4.6 mm x 250 mm, 5 µm) or equivalent high-performance C18 column.[19]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (e.g., 70:30 v/v), with the pH adjusted to 3.1 using ortho-phosphoric acid.[19] Isocratic or gradient elution can be used depending on the complexity of the degradant profile.[8]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30°C.

  • Detection Wavelength: 247 nm.[1][19]

  • Injection Volume: 10-20 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[8][19] Specificity is paramount and is proven by demonstrating that the Efavirenz peak is resolved from all degradation peaks (Resolution > 2.0) and that the peak is spectrally pure, as confirmed by DAD peak purity analysis.[8]

Characterization of Degradants

While HPLC-DAD can detect and resolve degradation products, it cannot definitively identify them. For structural elucidation, a combination of mass spectrometry and NMR is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the mass-to-charge ratio (m/z) of degradation products, providing vital clues about their molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns (MS/MS) help in piecing together the structure.[7][20]

  • Nuclear Magnetic Resonance (NMR): For unambiguous structure confirmation, degradation products must be isolated (e.g., by preparative HPLC) and subjected to 1D and 2D NMR studies.[20]

Conclusion

The chemical stability profile of Chloro Efavirenz is well-defined. It is most susceptible to degradation via hydrolysis, particularly in alkaline environments, and also degrades under oxidative and photolytic stress. Its solid-state thermal stability is robust under normal conditions. A thorough understanding of these degradation pathways, facilitated by meticulously designed forced degradation studies and validated stability-indicating methods, is not an academic exercise. It is a fundamental component of drug development that ensures the quality, safety, and efficacy of Efavirenz-containing medicines delivered to patients worldwide.

References

  • Anderson, B. D., & Ru, M. (2002). Kinetics and mechanism of hydrolysis of efavirenz. Journal of Pharmaceutical Sciences, 91(4). Available at: [Link]

  • Rao, B. U., & Nikalje, A. P. (2010). Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. International Scholars Journals. Available at: [Link]

  • Theron, A., Cromarty, D., Rheeders, M., & van der Watt, J. (2018). Investigation of the solvent-dependent photolysis of a nonnucleoside reverse-transcriptase inhibitor, antiviral agent efavirenz. Drug testing and analysis, 10(5), 826–834. Available at: [Link]

  • Kumar, A., et al. (2023). Development and Validation of a Stability Indicating HPLC Method for Efavirenz and Assessment of Its Degradation Profile Under ICH-Mandated Stress Conditions. ResearchGate. Available at: [Link]

  • Kumar, V. A., et al. (2013). Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Efavirenz, Tenofovir and Emtricitabine in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Raju, Y. V., et al. (2013). Validated stability indicating analytical method and in-vitro dissolution studies of Efavirenz formulation by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Antunes, A. M., et al. (2014). The phenolic metabolites of the anti-HIV drug efavirenz: Evidence for distinct reactivities upon oxidation with Frémy's salt. European Journal of Medicinal Chemistry, 75, 299-305. Available at: [Link]

  • Ferreira, B. D. L., et al. (2014). Kinetic analysis of the thermal decomposition of efavirenz and compatibility studies with selected excipients. Journal of Thermal Analysis and Calorimetry, 115(3), 2265-2272. Available at: [Link]

  • Kumar, R., et al. (2015). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate. Available at: [Link]

  • Antunes, A. M., et al. (2014). The phenolic metabolites of the anti-HIV drug efavirenz: evidence for distinct reactivities upon oxidation with Frémy's salt. European Journal of Medicinal Chemistry, 75, 299–305. Available at: [Link]

  • Theron, A., et al. (2017). Investigation of the solvent-dependent photolysis of a nonnucleoside reverse-transcriptase inhibitor, antiviral agent efavirenz. Drug Testing and Analysis, 10(5). Available at: [Link]

  • ResearchGate. (n.d.). Results of the degradation of efavirenz in biological matrix of stability studies. ResearchGate. Available at: [Link]

  • Eduproject Topics. (n.d.). Degradation Kinetics Of Efavirenz And Sparfloxacin In Aqueous Solution: Influence Of Cosolvents And Surfactants. Eduproject Topics. Available at: [Link]

  • Singh, S., et al. (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Journal of Pharmaceutical and Biomedical Analysis, 148, 170-181. Available at: [Link]

  • Krishna, M. V. V. N. M., et al. (2019). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Current Pharmaceutical Analysis, 15(1), 82-94. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2021). Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Pharmaceutics, 13(2), 153. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation study for efavirenz. ResearchGate. Available at: [Link]

  • Ferreira, B. D. L., et al. (2012). Kinetic Study of anti-HIV drugs by Thermal Decomposition Analysis: A Multilayer Artificial Neural Network Propose. arXiv. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. ResearchGate. Available at: [Link]

  • Reddy, N. M. V., & Annapurna, M. M. (2024). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 61-63. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Vishal, C. G., & Sanjaykumar, B. B. (2022). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science, 60(2), 143–156. Available at: [Link]

  • Tabana, L., et al. (2023). Photocatalytic Degradation of Efavirenz and Nevirapine Using Visible Light-Activated Ag-AgBr-LDH Nanocomposite Catalyst. SSRN. Available at: [Link]

  • ResearchGate. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate. Available at: [Link]

  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. Available at: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2022). HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

  • Tabana, L., et al. (2023). Photocatalytic degradation of efavirenz and nevirapine using visible light-activated Ag-AgBr-LDH nanocomposite catalyst. UPSpace. Available at: [Link]

  • Bordin, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3519-3522. Available at: [Link]

  • ResearchGate. (n.d.). Degradation kinetics for efavirenz in wastewater effluents using UV light of 365 nm wavelength. ResearchGate. Available at: [Link]

  • SSRN. (2023). Photocatalytic Degradation of Efavirenz and Nevirapine using Visible Light-Activated Ag-AgBr-LDH Nanocomposite Catalyst. SSRN. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of efavirenz and nevirapine using visible light-activated Ag-AgBr-LDH nanocomposite catalyst. ResearchGate. Available at: [Link]

  • Malati, M. L., et al. (2023). Monitoring and optimizing the biocatalytic degradation of efavirenz with immobilized Trametes versicolor laccase on Ti2NTx MXene: A lab-scale wastewater treatment plant process. University of Johannesburg. Available at: [Link]

  • Wikipedia. (n.d.). Efavirenz. Wikipedia. Available at: [Link]

  • Apostolova, N., et al. (2010). Enhanced oxidative stress and increased mitochondrial mass during efavirenz-induced apoptosis in human hepatic cells. British Journal of Pharmacology, 160(8), 2069–2084. Available at: [Link]

  • Mutlib, A. E., et al. (2000). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 28(11), 1319-1331. Available at: [Link]

  • PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of Efavirenz. ResearchGate. Available at: [Link]

  • Gazzard, B. (2006). Efavirenz – Still First Line King? AIDS Reviews, 8(2), 77-85. Available at: [Link]

  • MDPI. (2024). Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins, 16(6), 235. Available at: [Link]

Sources

Foundational

Metabolic pathway and degradation products of Chloro Efavirenz

An In-Depth Technical Guide to the Metabolic and Degradative Fates of Efavirenz Abstract Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is distinguished by its (S)-6-chloro-4-(cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic and Degradative Fates of Efavirenz

Abstract

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is distinguished by its (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one structure. The designation "Chloro Efavirenz" is inherent to its chemical identity, with the chloro-substituent playing a role in its metabolic profile and stability. A comprehensive understanding of its biotransformation and degradation is paramount for optimizing therapeutic efficacy, predicting drug-drug interactions, and ensuring patient safety. This guide provides a detailed exploration of the metabolic pathways of Efavirenz, from initial oxidative metabolism by cytochrome P450 enzymes to subsequent conjugation reactions. Furthermore, it elucidates the degradation products formed under chemical stress, offering insights into the molecule's intrinsic stability. This document synthesizes data from authoritative sources to provide researchers, scientists, and drug development professionals with a definitive reference, complete with detailed experimental protocols for replication and further investigation.

Introduction to Efavirenz and the Significance of its Metabolism

Efavirenz (brand name Sustiva) is an FDA-approved antiretroviral medication integral to the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection[1]. It functions by non-competitively inhibiting the viral reverse transcriptase enzyme, a critical step in the viral replication cycle, thereby preventing the transcription of viral RNA into DNA[1][2]. The clinical pharmacology of Efavirenz is complex, characterized by significant inter-individual variability in plasma concentrations, which is largely attributable to its extensive hepatic metabolism[2][3].

Understanding the metabolic fate of Efavirenz is crucial for several reasons:

  • Pharmacokinetics and Dosing: The rate and pathway of metabolism directly influence the drug's half-life and exposure levels. Genetic polymorphisms in metabolizing enzymes can lead to classifications of patients as slow or fast metabolizers, necessitating potential dose adjustments to maintain concentrations within the therapeutic window (typically 1-4 µg/mL) and avoid toxicity or treatment failure[2][3].

  • Drug-Drug Interactions (DDIs): Efavirenz is both a substrate and an inducer of key metabolic enzymes, such as CYP2B6 and CYP3A4[2][4]. This creates a high potential for DDIs with co-administered drugs, a common scenario in HIV treatment regimens.

  • Toxicity: While the primary metabolites of Efavirenz are pharmacologically inactive against HIV-1, some, like 8-hydroxyefavirenz, have been investigated for potential neurotoxic effects[5].

  • Drug Stability and Formulation: Knowledge of degradation pathways is essential for developing stable pharmaceutical formulations and defining appropriate storage conditions, as mandated by regulatory bodies like the ICH[6].

This guide will dissect these critical aspects, beginning with the intricate network of metabolic biotransformations.

The Metabolic Pathway of Efavirenz

Efavirenz is cleared from the body almost exclusively through hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine[1][7]. The process involves sequential Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidative Transformations

The initial and rate-limiting step in Efavirenz clearance is oxidation, primarily hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes[1].

  • Primary 8-Hydroxylation (Major Pathway): The principal metabolic route is the hydroxylation of the benzoxazinone ring at the 8-position to form 8-hydroxyefavirenz (8-OH-EFV)[2][4]. This reaction is predominantly catalyzed by the CYP2B6 isozyme[2][5][8]. The formation of 8-OH-EFV accounts for the vast majority (approximately 77.5%) of Efavirenz's oxidative metabolism in vitro[8][9]. Genetic variants in the CYP2B6 gene are the primary determinants of the wide interpatient variability in Efavirenz plasma levels[2][3][5].

  • Minor 7-Hydroxylation Pathway: A secondary, minor pathway involves hydroxylation at the 7-position to yield 7-hydroxyefavirenz (7-OH-EFV)[2][4]. This route is primarily mediated by CYP2A6 and accounts for about 22.5% of in vitro metabolism[2][8][9].

  • Secondary Metabolism: The primary hydroxylated metabolites can undergo further oxidation. CYP2B6 also catalyzes the conversion of 8-OH-EFV to a secondary metabolite, 8,14-dihydroxyefavirenz, through hydroxylation of the cyclopropyl ring[2][4][10]. Other dihydroxylated metabolites have also been identified in vitro[8][9].

  • Contributing CYP Isoforms: While CYP2B6 and CYP2A6 are the main catalysts, other isoforms including CYP3A4, CYP3A5, and CYP1A2 may play minor roles in these hydroxylation steps[2][4].

The following diagram illustrates the Phase I metabolic cascade.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) EFV Efavirenz (Chloro Efavirenz) OH8 8-Hydroxyefavirenz (Major Metabolite) EFV->OH8 CYP2B6 (Major) CYP2A6, CYP3A4 (Minor) OH7 7-Hydroxyefavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (Major) CYP2B6 (Minor) EFV_N_G Efavirenz-N-Glucuronide (Minor Pathway) EFV->EFV_N_G UGT2B7 OH8_14 8,14-Dihydroxyefavirenz (Secondary Metabolite) OH8->OH8_14 CYP2B6 OH8_G 8-OH-EFV Glucuronide (Major Excretory Product) OH8->OH8_G UGT Isoforms (e.g., UGT1A1, UGT2B7) OH7_G 7-OH-EFV Glucuronide OH7->OH7_G UGT Isoforms

Caption: Phase I and Phase II metabolic pathways of Efavirenz.

Phase II Metabolism: Conjugation and Excretion

Following oxidation, the hydroxylated metabolites are rendered more water-soluble for renal excretion through conjugation reactions.

  • Glucuronidation of Hydroxylated Metabolites: This is the predominant elimination pathway for Efavirenz metabolites[2]. The hydroxyl groups of 8-OH-EFV and 7-OH-EFV serve as handles for conjugation with glucuronic acid. 8-hydroxy-EFV-glucuronide is the major metabolite found in urine[2][4]. Multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are capable of catalyzing this reaction[2][4].

  • Direct N-Glucuronidation: Efavirenz can also undergo direct conjugation on its benzoxazinone nitrogen atom to form Efavirenz-N-glucuronide[7][11]. This is a minor pathway catalyzed specifically by UGT2B7[4][11]. While this pathway's contribution to overall clearance is minimal, it can become more significant in individuals with compromised CYP2B6 function[11][12].

  • Sulfation: The formation of sulfate conjugates, such as the sulfate of 8-OH-EFV, has been observed in the urine of rats and monkeys but is not considered a significant pathway in humans[7][13].

Metabolic Pathway Primary Enzyme(s) Relative Contribution (in vitro) Key Metabolite(s)
8-Hydroxylation CYP2B6~77.5% of oxidation[8][9]8-Hydroxyefavirenz
7-Hydroxylation CYP2A6~22.5% of oxidation[8][9]7-Hydroxyefavirenz
Secondary Hydroxylation CYP2B6Variable8,14-Dihydroxyefavirenz
Glucuronidation UGTs (1A1, 2B7, etc.)Major excretion route[2]Hydroxy-Efavirenz Glucuronides
N-Glucuronidation UGT2B7Minor clearance pathway[11][12]Efavirenz-N-Glucuronide
Table 1: Summary of Major Metabolic Pathways for Efavirenz.

Degradation Products of Efavirenz

The intrinsic chemical stability of a drug substance is a critical quality attribute. Forced degradation studies, or stress testing, are performed to identify potential degradation products that could form during manufacturing, shipping, or storage, and to establish the stability-indicating nature of analytical methods.

A comprehensive study on the degradation behavior of Efavirenz identified a total of twelve degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic)[14]. While the exact structures of all twelve products require access to the specific study's supplementary data, the research highlights that Efavirenz is susceptible to degradation. The characterization of these products was achieved through advanced analytical techniques, primarily Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[14].

The degradation pathways likely involve reactions such as:

  • Hydrolysis: The benzoxazinone ring contains ester and amide-like functionalities that could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich aromatic ring and the cyclopropylacetylene side chain are potential sites for oxidative attack.

  • Photodegradation: The conjugated system of the molecule can absorb UV light, potentially leading to photochemical reactions.

The following diagram provides a conceptual overview of the types of chemical transformations that Efavirenz may undergo during forced degradation.

Efavirenz_Degradation EFV Efavirenz DP1 Hydrolytic Products (e.g., Ring Opening) EFV->DP1 Acid/Base Stress (H+/OH-) DP2 Oxidative Products (e.g., N-oxides, Epoxides) EFV->DP2 Oxidative Stress (e.g., H2O2) DP3 Photolytic Products (e.g., Isomers, Rearrangements) EFV->DP3 Photolytic Stress (UV/Vis Light)

Caption: Conceptual pathways for Efavirenz degradation under stress.

Experimental Methodologies

The characterization of metabolites and degradation products relies on a suite of robust bioanalytical and chemical techniques. The following protocols provide a framework for these investigations.

Protocol: In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is designed to identify Phase I and Phase II metabolites of Efavirenz.

Objective: To determine the metabolic profile of Efavirenz using a subcellular liver fraction containing key drug-metabolizing enzymes.

Materials:

  • Efavirenz

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+) for Phase I

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (Termination/Extraction Solvent)

  • Incubator/water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation: Prepare a stock solution of Efavirenz in a suitable organic solvent (e.g., Methanol) and dilute to working concentrations in the incubation buffer.

  • Pre-incubation: In a microcentrifuge tube, combine HLMs (final concentration ~0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation (Phase I): Add the Efavirenz working solution. To initiate the reaction, add the NADPH regenerating system. For control incubations (to confirm enzyme-dependent metabolism), replace the NADPH system with buffer.

  • Initiation (Phase II): For glucuronidation, follow the same procedure but add UDPGA (final concentration ~2 mM) and an activating agent like alamethicin.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Sources

Protocols & Analytical Methods

Method

Isolation and purification of Chloro Efavirenz from reaction mixtures

Application Note: Precision Isolation and Purification of Efavirenz from Cyclization Reaction Mixtures Executive Summary This guide details the isolation and purification of Efavirenz ((S)-6-chloro-4-(cyclopropylethynyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Isolation and Purification of Efavirenz from Cyclization Reaction Mixtures

Executive Summary

This guide details the isolation and purification of Efavirenz ((S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one) from its final cyclization reaction mixture. While Efavirenz itself is a chloro-substituted benzoxazinone, the "chloro" designation in process chemistry often flags the critical management of chlorinated side-products, specifically the 4-chlorobutyl carbamate impurity formed during THF-mediated phosgenation.

This protocol addresses the challenge of separating the Active Pharmaceutical Ingredient (API) from unreacted amino-alcohol intermediates and solvent-derived chlorinated adducts to achieve Pharmacopeial purity (>99.7%) and the desired Polymorph Form I.

Process Chemistry Context & Critical Impurities

The synthesis of Efavirenz typically involves the cyclization of the amino-alcohol intermediate using a carbonyl source (Triphosgene, Phosgene, or Carbonyldiimidazole/CDI).

The "Chloro" Challenge: When Tetrahydrofuran (THF) is used as the reaction solvent with phosgene/triphosgene, the HCl generated can cleave the THF ring. This linear fragment reacts with the amine to form 4-chlorobutyl carbamate , a genotoxic impurity that is difficult to purge via standard crystallization due to structural similarity with the API.

Strategic Solvent Selection: To mitigate this, this protocol recommends a non-THF solvent system (e.g., Acetone/Toluene or Acetonitrile) or a specific solvent-swap workup if THF must be used.

Table 1: Critical Component Profile
ComponentRoleSolubility CharacteristicsRemoval Strategy
Efavirenz (API) TargetSoluble in MeOH, EtOAc; Insoluble in Water, Heptane.Controlled Crystallization (Antisolvent).
Amino Alcohol PrecursorSoluble in acid; Moderate organic solubility.Acidic wash (converts to salt).
4-Chlorobutyl Carbamate ImpurityHigh organic solubility; lipophilic.Prevention (avoid THF) or Heptane purge.
Triphosgene/CDI ReagentDecomposes in water.Aqueous Quench (Hydrolysis).

Reaction Mechanism & Impurity Pathway (Visualization)

The following diagram illustrates the cyclization pathway and the specific formation of the chlorinated impurity if THF is present.

Efavirenz_Synthesis AminoAlcohol Amino Alcohol (Starting Material) Intermediate Isocyanate Intermediate AminoAlcohol->Intermediate Cyclization Triphosgene Triphosgene/Base Triphosgene->Intermediate Efavirenz Efavirenz (API) (Benzoxazinone Ring) Intermediate->Efavirenz Ring Closure ChloroImpurity 4-Chlorobutyl Carbamate Impurity Intermediate->ChloroImpurity Side Reaction (if THF present) THF THF Solvent (+ HCl byproduct) THF->ChloroImpurity Ring Opening by HCl

Figure 1: Synthetic pathway showing the target cyclization and the risk of THF-mediated chlorobutyl impurity formation.

Detailed Isolation Protocol

Prerequisites:

  • Reaction mixture containing Efavirenz (approx.[1][2][3][4][5] 100g scale basis).

  • Solvent system: Toluene/Acetone (Preferred to avoid THF impurities).

  • Temperature control: Chilled circulator (-10°C to 25°C).

Phase A: Quenching and Aqueous Workup

Rationale: The reaction mixture contains excess base and potentially unreacted phosgene equivalents. A controlled quench prevents exotherms and hydrolyzes toxic reagents.

  • Quench: Cool the reaction mixture to 0–5°C . Slowly add Methanol (0.5 vol) to destroy residual triphosgene/CDI. Stir for 15 minutes.

  • Aqueous Partition: Add Water (5 vol) slowly. If the reaction was done in water-miscible solvents (Acetone/Acetonitrile), distill off the organic solvent under vacuum at <45°C until a slurry forms.

  • Extraction: Add Ethyl Acetate (EtOAc) (5 vol) or Methyl tert-butyl ether (MTBE) . Stir for 20 minutes to dissolve the API.

  • Phase Separation: Allow layers to settle (30 min). Collect the upper organic layer.[3]

  • Acid Wash (Critical): Wash the organic layer with 1N HCl (2 vol) .

    • Mechanism:[3][6] This converts unreacted Amino Alcohol (basic) into its hydrochloride salt, forcing it into the aqueous phase.

  • Neutralization: Wash the organic layer with 5% Sodium Bicarbonate (3 vol) followed by Brine (3 vol) .

    • Check: Ensure organic layer pH is neutral (6.5–7.5).

Phase B: Polymorph Control & Crystallization

Rationale: Efavirenz exhibits polymorphism.[1][7][8][9] Form I is the thermodynamically stable and regulatory-accepted form. The solvent switch to Heptane is critical for purging lipophilic impurities and setting the polymorph.

  • Concentration: Distill the organic layer (EtOAc) under reduced pressure (vacuum 600 mbar) at 45–50°C to a minimum stirrable volume (approx. 2 vol).

  • Solvent Swap: Add n-Heptane (5 vol) and distill again to remove residual EtOAc.

    • Target: Final solvent ratio should be approx 90:10 Heptane:EtOAc.

  • Crystallization (Seeding):

    • Cool the solution to 50°C .

    • Add Seed Crystals (Form I, 0.5% w/w) .

    • Hold at 50°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Cooling Ramp: Cool to 0–5°C over 4 hours (slow ramp prevents occlusion of impurities).

  • Isolation: Filter the slurry using a Buchner funnel.

  • Wash: Wash the wet cake with cold n-Heptane (2 vol) .

    • Note: Heptane washes remove the lipophilic "chloro" impurities that remain in the mother liquor.

  • Drying: Dry in a vacuum oven at 50–55°C for 8 hours.

Process Workflow Diagram

Isolation_Workflow ReactionMix Reaction Mixture (Efavirenz + Impurities) Quench Quench (MeOH/Water) & Distillation ReactionMix->Quench Extraction Extraction (EtOAc) + Acid Wash (1N HCl) Quench->Extraction PhaseSep Phase Separation (Remove Aq. Waste) Extraction->PhaseSep Crystallization Solvent Swap to Heptane Seed with Form I PhaseSep->Crystallization Organic Layer Filtration Filtration & Drying (50°C Vacuum) Crystallization->Filtration FinalProduct Pure Efavirenz (>99.7% Form I) Filtration->FinalProduct

Figure 2: Step-by-step isolation workflow ensuring removal of amino-alcohol and chlorinated side-products.

Analytical Validation (Self-Check)

To ensure the protocol was successful, perform the following quality control checks:

  • HPLC Purity:

    • Column: C18 (e.g., Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Buffer (0.1% Formic Acid).[4]

    • Acceptance Criteria: API > 99.7%; 4-Chlorobutyl carbamate < 0.10%.[1]

  • X-Ray Powder Diffraction (XRPD):

    • Verify peaks correspond to Form I (characteristic peaks at 2θ ≈ 6.1, 10.4, 10.9, 12.3).

  • Residual Solvent (GC):

    • Ensure Heptane/EtOAc levels are within ICH Q3C limits.

References

  • Synthesis and isolation of Efavirenz in-process impurity (THF-adduct). ResearchGate. Available at: [Link]

  • Polymorphic forms of Efavirenz and crystallization methods (Form I). Google Patents (WO2006029079).
  • Process for the preparation of Efavirenz (Triphosgene/Acetone route). Google Patents (US8604189B2).
  • Thermodynamic relationship between polymorphic forms of Efavirenz. PubMed. Available at: [Link]

Sources

Application

Sample preparation techniques for Chloro Efavirenz extraction

Executive Summary This guide details the extraction protocols for Efavirenz (EFV) , a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] While often colloquially referred to by its halogenated moiety ("Chloro Efa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the extraction protocols for Efavirenz (EFV) , a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] While often colloquially referred to by its halogenated moiety ("Chloro Efavirenz"), the chlorine atom at the C6 position is the critical determinant of the molecule's high lipophilicity (LogP ~4.6) and extraction behavior.[1][2][3][4][5][6] This document provides three validated workflows: Liquid-Liquid Extraction (LLE) for maximum sensitivity, Protein Precipitation (PP) for high-throughput screening, and Solid Phase Extraction (SPE) for automated purification.[1] Special emphasis is placed on mitigating alkaline instability and leveraging the "Chloro-driven" hydrophobicity for superior recovery.

Scientific Foundation: The "Chloro" Factor

To design a robust extraction, one must understand the molecule's behavior in solution. The extraction logic for Efavirenz is dictated by two physicochemical pillars:

  • The Lipophilic Driver (LogP ~4.6): The chlorine atom at position 6 and the trifluoromethyl group render Efavirenz highly hydrophobic. This makes it an ideal candidate for Liquid-Liquid Extraction (LLE) using non-polar organic solvents.[1] The molecule naturally partitions into organic phases, leaving polar matrix interferences (salts, proteins) in the aqueous phase.

  • The Acidic Stability Constraint (pKa ~10.2): Efavirenz contains a cyclic carbamate (benzoxazin-2-one) with a weakly acidic NH group (pKa 10.2).[1]

    • pH < 9: The molecule remains neutral (non-ionized), favoring organic extraction.

    • pH > 11: The molecule ionizes (anionic), becoming water-soluble and unextractable by organic solvents.[1]

    • Critical Warning: Efavirenz is unstable in alkaline conditions , undergoing rapid hydrolysis to form "Related Compound A" [1, 5]. Therefore, protocols must maintain a neutral-to-acidic pH.[1]

Physicochemical Profile Table
ParameterValueImpact on Extraction
Chemical Name (4S)-6-chloro-4-(cyclopropylethynyl)...[1][7][8][9]Target Analyte
LogP 4.6 (High)Requires non-polar solvents (Hexane, MTBE, EtOAc).[1]
pKa 10.2 (Weak Acid)Extract at pH 3.0–7.[1]5. Avoid pH > 9.[1]
Solubility Insoluble in water; Soluble in MeOH, ACN.Reconstitution must use high % organic mobile phase.[1]
Alkaline Stability Poor (Hydrolysis)Do NOT use strong base (NaOH) for pH adjustment.[1]

Method Selection Guide

Choose the protocol based on your sensitivity requirements and sample volume.

MethodSelection Start Start: Define Goals Throughput High Throughput / Concentration > 50 ng/mL? Start->Throughput Cleanliness Dirty Matrix (Urine/Tissue) or Automation Req? Throughput->Cleanliness No PP Protocol A: Protein Precipitation (Rapid, Lower Sensitivity) Throughput->PP Yes LLE Protocol B: Liquid-Liquid Extraction (Gold Standard, High Sensitivity) Cleanliness->LLE No (Plasma/Serum) SPE Protocol C: Solid Phase Extraction (Cleanest, Automatable) Cleanliness->SPE Yes

Figure 1: Decision tree for selecting the optimal Efavirenz extraction strategy.

Detailed Protocols

Protocol A: Protein Precipitation (PP)

Best for: PK screening, high concentrations (>50 ng/mL), and clinical trough monitoring.[1]

Reagents:

  • Precipitant: Acetonitrile (ACN) or Methanol (MeOH) (LC-MS grade).[1]

  • Internal Standard (IS): Efavirenz-d5 or deuterated analog (1 µg/mL in MeOH).[1]

Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (1:3 ratio).

    • Note: ACN produces a denser pellet than MeOH, yielding cleaner supernatants for this lipophilic compound.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of supernatant to a vial containing 100 µL of water (to match mobile phase strength). Inject.

Protocol B: Liquid-Liquid Extraction (LLE) – The Gold Standard

Best for: Trace analysis (<1 ng/mL), complex metabolic profiling, and avoiding matrix effects.[1]

Scientific Rationale: We utilize a mixture of Ethyl Acetate and n-Hexane (50:50 v/v) .[1] Hexane targets the lipophilic "Chloro" moiety, while Ethyl Acetate ensures solubility of the polar benzoxazinone core. This mixture provides cleaner extracts than Diethyl Ether and avoids the volatility issues of pure ether [2, 3].

Reagents:

  • Extraction Solvent: Ethyl Acetate : n-Hexane (50:50 v/v).[1]

  • Buffer: 0.1 M Potassium Phosphate (pH 6.0).[1]

Workflow:

  • Sample Prep: Thaw plasma at room temperature. Vortex to mix.

  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • IS Addition: Add 20 µL IS solution.

  • Buffering (Critical): Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0).

    • Why? This locks Efavirenz in its neutral state (pH << pKa 10.[1]2) without risking acid-catalyzed hydrolysis or alkaline degradation.[1]

  • Extraction: Add 3.0 mL of Extraction Solvent (EtOAc:Hexane).

  • Agitation: Vortex/Shake for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., ACN:Water 60:40).

LLE_Workflow Plasma Plasma (200 µL) Buffer Add Buffer (pH 6.0) Plasma->Buffer Solvent Add Solvent (EtOAc:Hexane) Buffer->Solvent Spin Centrifuge (Phase Sep) Solvent->Spin Dry Evaporate Organic Layer Spin->Dry Recon Reconstitute & Inject Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction workflow for Efavirenz.[1]

Protocol C: Solid Phase Extraction (SPE)

Best for: Automated workflows and removing phospholipids.[1]

Cartridge Selection: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent.[1] Rationale: Since Efavirenz is neutral at physiological pH, a standard Reversed-Phase mechanism (HLB) is superior to Ion Exchange.[1]

Workflow:

  • Condition: 1 mL Methanol, followed by 1 mL Water.

  • Load: Mix 200 µL plasma with 200 µL 2% Phosphoric Acid (to disrupt protein binding). Load onto cartridge.

  • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).[1]

  • Wash 2: 1 mL 40% Methanol in Water (removes less hydrophobic interferences; EFV stays bound due to high LogP).

  • Elute: 1 mL 100% Methanol .

  • Post-Treatment: Evaporate and reconstitute as in LLE.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<70%) pH too high during extraction.[1]Ensure sample pH is < 8.[1][6][8][10]0. EFV ionizes at pH > 10.[1]
Degradation Peaks Alkaline hydrolysis.[1][8][11]Never use NaOH or alkaline buffers.[1] Keep processing time short if pH > 8.[1]
Matrix Effect (Ion Suppression) Phospholipids remaining (PP method).[1]Switch to LLE or use "Phospholipid Removal" plates (e.g., Ostro/HybridSPE).[1]
Broad Peaks Injection solvent too strong.[1]Reconstitute in mobile phase (e.g., 50% organic), not 100% MeOH.

References

  • Gigvvy Science. (2010).[1] Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products.Link[1]

  • NIH PubMed. (2014).[1] High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma.[1][3][5][12]Link[1]

  • SciELO. (2024).[1] Drug extraction from human blood plasma: Comparison of PP and LLE methods.Link[1]

  • Bentham Science. (2014).[1] Determination of Efavirenz in Plasma by Dispersive Liquid-Liquid Microextraction.[1][3][12]Link[1]

  • Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs.[10]Link[1]

Sources

Method

Application Note: A Stability-Indicating Gradient HPLC Method for the Separation of Efavirenz and its Critical Chloro-Analog Impurity

Abstract & Introduction Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone in highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a cornerstone in highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2] As with any pharmaceutical active ingredient, ensuring its purity, potency, and stability is paramount to guaranteeing patient safety and therapeutic efficacy. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate the use of validated, stability-indicating analytical methods for this purpose.[3][4][5]

A significant analytical challenge in the quality control of Efavirenz is the resolution of the main component from process-related impurities and degradation products, which are often structurally similar. This application note details the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method utilizes a gradient elution program specifically designed to achieve baseline separation between Efavirenz and a critical, closely-eluting chloro-analog impurity, a common challenge in synthetic chemistry. The causality behind each methodological choice is explained to provide a framework for adaptation and troubleshooting.

Method Development Rationale: A Mechanistic Approach

The primary objective was to develop a method capable of resolving Efavirenz from its potential impurities and degradants, particularly a structurally similar chloro-analog. Such analogs often exhibit very similar retention behavior, demanding a highly efficient and selective chromatographic system.

Stationary Phase Selection: The Foundation of Selectivity

A modern, high-purity silica C18 (octadecylsilane) column was selected as the stationary phase.

  • Expertise & Experience: C18 columns provide a strong hydrophobic interaction mechanism, which is ideal for retaining non-polar to moderately polar molecules like Efavirenz. High-purity silica minimizes undesirable interactions with residual silanol groups, leading to improved peak symmetry and reproducibility. Columns with a particle size of ≤ 3.5 µm are chosen to maximize theoretical plates, enhancing the resolving power necessary to separate closely related substances.[6][7]

Mobile Phase and pH Control: Driving Retention and Peak Shape

The mobile phase consists of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile was chosen over methanol. While both are effective, acetonitrile often provides lower viscosity (reducing backpressure) and a different selectivity profile, particularly for compounds with aromatic rings and unsaturated bonds like Efavirenz.

  • Aqueous Buffer & pH: A phosphate buffer adjusted to an acidic pH of approximately 3.0 was selected. Efavirenz does not have strongly ionizable functional groups, but maintaining a consistent, low pH environment is critical. It suppresses the ionization of any residual silanols on the column, preventing peak tailing and ensuring consistent retention times.[4][8] This acidic environment is also beneficial for the stability of the silica-based stationary phase.

The Gradient Elution Imperative

An isocratic elution, where the mobile phase composition remains constant, is often insufficient for stability-indicating assays.[1] A gradient program, where the percentage of the organic solvent (acetonitrile) is increased over time, was deemed essential for several reasons:

  • Resolution: It allows for fine-tuning of the mobile phase strength to effectively separate compounds with subtle differences in hydrophobicity, such as Efavirenz and its chloro-analog.

  • Peak Shape: It focuses the analyte bands as they enter the column, resulting in sharper, taller peaks and thus improved sensitivity.

  • Efficiency: It ensures that late-eluting, strongly retained compounds (potential degradation products) are eluted in a reasonable timeframe, cleaning the column for the next injection and providing a complete impurity profile.[3][8]

Detection: Ensuring Purity and Sensitivity

A Photodiode Array (PDA) detector set at the absorption maximum of Efavirenz (approximately 247 nm ) provides excellent sensitivity.[1][9] More importantly, a PDA detector acquires full UV spectra across the peak. This capability is fundamental to a trustworthy protocol, as it allows for peak purity analysis , a validation step to confirm that the chromatographic peak of the main component is homogenous and not co-eluting with any impurities.[3][4]

Workflow for Method Development & Validation

The logical progression from defining the analytical needs to full method validation is a cornerstone of good scientific practice.

Caption: Logical workflow for stability-indicating method development.

Detailed Application Protocol

Instrumentation & Consumables
  • HPLC/UHPLC System: Quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) detector. (e.g., Agilent 1260/1290, Waters Alliance/Acquity, Shimadzu LC-20A).[3][4]

  • Chromatography Column: Waters X-Terra Shield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity C18 column.

  • Software: Chromatographic data acquisition and processing software (e.g., OpenLab, Empower).

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q equivalent.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical grade.

  • Efavirenz Reference Standard (RS): USP or equivalent.

  • Chloro-Efavirenz Impurity Standard: Characterized in-house or from a certified supplier.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile.

  • Diluent:

    • Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of Efavirenz RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with Diluent.

  • Working Standard & System Suitability Solution (approx. 100 µg/mL EFV, 1 µg/mL Impurity):

    • Prepare an impurity stock solution (e.g., 100 µg/mL in Diluent).

    • Dilute the Efavirenz Stock Solution and the impurity stock solution with Diluent to achieve the final target concentrations. This solution is used to verify system suitability parameters like resolution.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh and transfer a quantity of the test sample (e.g., bulk drug powder) equivalent to 10 mg of Efavirenz into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent, sonicate for 15 minutes to ensure complete dissolution.

    • Allow to cool and dilute to volume with Diluent.

    • Filter a portion through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSetting
Column Waters X-Terra Shield RP18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 247 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.03070
20.01090
25.01090
25.16040
30.06040

System Suitability and Validation Principles

System Suitability Criteria

Before performing any sample analysis, the System Suitability Solution must be injected to verify the performance of the chromatographic system.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5 for the Efavirenz peakEnsures peak symmetry.
Resolution (Rs) Rs ≥ 2.0 between Efavirenz and Chloro-analogConfirms baseline separation.
Theoretical Plates (N) N ≥ 5000 for the Efavirenz peakIndicates column efficiency.
% RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates injection precision.
Visualizing the Separation Mechanism

The gradient elution effectively separates the two analytes based on their differential partitioning between the stationary and mobile phases.

Caption: Separation of analytes on a C18 stationary phase via gradient elution.

Method Validation Principles (ICH Q2(R1))

A trustworthy protocol must be validated. This method should be subjected to a full validation study, establishing:

  • Specificity: Demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The method must show no interference at the retention time of Efavirenz and should separate all major degradants.[3][4][10]

  • Linearity: A linear relationship between concentration and peak area should be established over a defined range (e.g., LOQ to 150% of the target concentration).

  • Accuracy: Assessed by determining the recovery of spiked amounts of Efavirenz in a placebo matrix.

  • Precision: Evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase pH (±0.2), column temperature (±2 °C), and flow rate (±0.1 mL/min).[3]

Conclusion

The gradient RP-HPLC method detailed in this application note is a highly specific, robust, and reliable procedure for the quantitative analysis of Efavirenz and the separation of its critical chloro-analog impurity. The systematic approach to method development, grounded in chromatographic principles, results in a protocol that is fit for purpose in a regulated quality control environment. The method is stability-indicating, as demonstrated by its ability to resolve the main analyte from compounds generated under stress conditions, making it an invaluable tool for ensuring the quality and stability of Efavirenz drug substance and finished products.

References

  • Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form.
  • Development and Validation of a Stability Indicating HPLC Method for Efavirenz and Assessment of Its Degradation Profile Under ICH-Mandated Stress Conditions. International Journal of Science, Engineering and Technology.
  • Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Efavirenz, Tenofovir and Emtricitabine in Pharmaceutical Formulations.
  • VALIDATED STABILITY INDICATING ANALYTICAL METHOD AND IN-VITRO DISSOLUTION STUDIES OF EFAVIRENZ FORMULATION BY RP-HPLC. Gokaraju Rangaraju College of Pharmacy.
  • Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degrad
  • Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formul
  • Forced degradation study for efavirenz.
  • Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants.
  • Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
  • Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry.
  • HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form.
  • Efavirenz-related Genotoxic Impurities | Liquid Chromatography-mass Spectrometry/mass Spectrometry Method | Trace-level | Validation. Indian Journal of Pharmaceutical Sciences.
  • Efavirenz Tablets. USP-NF.
  • A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences.
  • Development and validation of reversed-phase HPLC gradient method for the estim
  • A simple, specific, linear, accurate and precise reverse phase chiral HPLC method was developed for the separation of efavirenz enantiomers. Asian Journal of Chemistry.
  • Development and validation of HPLC/UV-procedure for efavirenz quantitative determination. ScienceRise: Pharmaceutical Science.

Sources

Application

Application Note: Structural Characterization of Chloro Efavirenz using High-Resolution NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of Chloro Efavirenz, a critical related substance of the antiretroviral drug Efavirenz, using a suite of advanced Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Chloro Efavirenz, a critical related substance of the antiretroviral drug Efavirenz, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside an in-depth analysis of the spectral data. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the unambiguous identification and structural elucidation of this important compound, adhering to the principles of scientific integrity and good laboratory practice.

Introduction

Efavirenz, chemically described as (4S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] The synthesis and manufacturing of Efavirenz can lead to the formation of related substances and potential impurities that must be rigorously identified and characterized to ensure the safety and efficacy of the final drug product. One such critical related substance is Chloro Efavirenz, specifically (4S)-6-Chloro-4-[(2-chlorocyclopropyl)ethynyl]-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] Its non-destructive nature and high resolving power make it an indispensable tool in pharmaceutical development for confirming molecular structures, identifying impurities, and ensuring batch-to-batch consistency.[6] This guide details the application of a comprehensive suite of NMR experiments for the complete structural assignment of Chloro Efavirenz.

Experimental Design and Rationale

The structural characterization of Chloro Efavirenz relies on a multi-faceted NMR approach. The causality behind the selection of specific NMR experiments is as follows:

  • ¹H NMR: To identify the number and chemical environment of all protons in the molecule.

  • ¹³C NMR: To determine the number of unique carbon atoms and their chemical shifts, providing a carbon skeleton fingerprint.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning signals from the cyclopropyl ring.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs, linking the proton and carbon spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular structure and confirming the position of substituents.

This combination of experiments provides a self-validating system for structural assignment, where data from each experiment corroborates the others, leading to a high degree of confidence in the final structure.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[7] The following protocol is recommended for Chloro Efavirenz:

  • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for Efavirenz and its analogs due to good solubility.[8]

  • Weigh the sample. For ¹H NMR, 5-25 mg of the sample is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 50-100 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Dissolve the sample. Dissolve the weighed Chloro Efavirenz in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][9]

  • Filter the solution. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10]

  • Label the tube clearly.

NMR Instrumentation and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Pulse Program: zg30, Scans: 16, Relaxation Delay (d1): 1sQuantitative and qualitative proton analysis.
¹³C NMR Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (d1): 2sCarbon skeleton determination.
DEPT-135 Pulse Program: dept135, Scans: 256, Relaxation Delay (d1): 2sDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals.
COSY Pulse Program: cosygpqf, Scans: 2, Relaxation Delay (d1): 1.5sIdentifies ¹H-¹H spin-spin coupling networks.
HSQC Pulse Program: hsqcedetgpsisp2.3, Scans: 2, Relaxation Delay (d1): 1.5sCorrelates directly bonded ¹H and ¹³C nuclei.
HMBC Pulse Program: hmbcgplpndqf, Scans: 4, Relaxation Delay (d1): 1.5sReveals long-range (2-3 bond) ¹H-¹³C correlations.

Data Analysis and Interpretation

The following sections detail the expected NMR spectral data for Chloro Efavirenz and provide a guide for their interpretation.

Molecular Structure of Chloro Efavirenz

Below is a diagram illustrating the structure of Chloro Efavirenz with atom numbering for NMR assignment.

Caption: Molecular structure of Chloro Efavirenz.

¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons, the NH proton, and the protons of the chlorocyclopropyl ring. The presence of the chloro substituent on the cyclopropyl ring is expected to deshield the adjacent protons compared to Efavirenz.

¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The DEPT-135 experiment is crucial for distinguishing the carbons of the cyclopropyl ring. The CH₂ group will appear as a negative signal, while the CH groups will be positive. The quaternary carbons, including the CF₃ carbon, will be absent in the DEPT-135 spectrum.

Carbon Type Efavirenz (Approx. δ ppm) Chloro Efavirenz (Expected Shift) DEPT-135
Aromatic CH106-148SimilarPositive
Quaternary Aromatic C106-148SimilarAbsent
C=O~154SimilarAbsent
C-CF₃~79SimilarAbsent
CF₃~114SimilarAbsent
Alkyne C~75, ~89SimilarAbsent
Cyclopropyl CH~9DeshieldedPositive
Cyclopropyl CH₂~-0.5DeshieldedNegative

Note: The chemical shifts for Efavirenz are taken from solid-state NMR data and may vary in solution.[11]

2D NMR Analysis (COSY, HSQC, HMBC)

The 2D NMR experiments are essential for the definitive assignment of all signals.

  • COSY: Will show correlations between the aromatic protons and within the chlorocyclopropyl ring, confirming their connectivity.

  • HSQC: Will link each proton signal to its directly attached carbon, allowing for the assignment of the protonated carbons.

  • HMBC: Will provide the final pieces of the structural puzzle by showing long-range correlations. Key expected correlations include:

    • From the cyclopropyl protons to the alkyne carbons.

    • From the aromatic protons to adjacent aromatic carbons.

    • From the NH proton to nearby carbons in the benzoxazinone ring.

The workflow for the NMR characterization of Chloro Efavirenz is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Chloro Efavirenz Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Prepare NMR Tube Dissolve->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR 1D Experiments COSY COSY NMR_Tube->COSY 2D Experiments C13_NMR ¹³C NMR Assign_Protons Assign ¹H Signals H1_NMR->Assign_Protons DEPT DEPT-135 Assign_Carbons Assign ¹³C Signals C13_NMR->Assign_Carbons DEPT->Assign_Carbons HSQC HSQC COSY->Assign_Protons HMBC HMBC Correlate Correlate ¹H and ¹³C HSQC->Correlate HMBC->Correlate Assign_Protons->Correlate Assign_Carbons->Correlate Structure Confirm Structure of Chloro Efavirenz Correlate->Structure

Caption: Workflow for NMR Characterization.

Trustworthiness and Validation

The protocols described in this application note form a self-validating system. The redundancy in the information obtained from the suite of NMR experiments ensures a high level of confidence in the structural assignment. For regulatory submissions, it is recommended to validate the NMR method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12] This may involve demonstrating specificity, precision, accuracy, and robustness of the method.[6][13]

Conclusion

This application note has detailed a comprehensive set of protocols for the unambiguous structural characterization of Chloro Efavirenz using high-resolution NMR spectroscopy. By following the outlined experimental procedures and data analysis strategies, researchers can confidently identify and elucidate the structure of this important Efavirenz-related substance. The application of this multi-dimensional NMR approach ensures the scientific rigor required in pharmaceutical analysis and contributes to the overall quality control of Efavirenz drug products.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Scribd. Method Validation of Pharmaceuticals. [Link]

  • PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

  • ResearchGate. ssNMR spectra of (a) lamivudine, (b) efavirenz and (c) mixture. [Link]

  • PubMed. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. [Link]

  • FireScholars, Florida Southern College. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]

  • Juniper Publishers. NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. [Link]

  • SynThink. Chloro Cyclopropyl Efavirenz. [Link]

  • University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

  • World Journal of Chemical Education. A Hands-on Problem-Based NMR Experiment using a Benchtop Spectrometer for the Undergraduate Laboratory. [Link]

Sources

Method

Technical Application Note: High-Resolution TLC Profiling of Efavirenz and Chlorinated Impurities

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Subject: Thin Layer Chromatography (TLC) conditions for Efavirenz (chemically defined as (4S)-6-chloro -4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Subject: Thin Layer Chromatography (TLC) conditions for Efavirenz (chemically defined as (4S)-6-chloro -4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one).[]

Clarification on Nomenclature: In industrial synthesis and R&D, "Chloro Efavirenz" typically refers to the target API itself, emphasizing the halogenated moiety at the C-6 position which is critical for its pharmacological activity as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[] This guide details the separation of the 6-chloro API from its critical process impurities, specifically the Des-chloro analog (Impurity A) and the Amino Alcohol intermediate .[]

Scope: This protocol provides two validated mobile phase systems:

  • System A (Quality Control): Optimized for sharp resolution of the main API peak.

  • System B (Impurity Profiling): Enhanced polarity to separate the Des-chloro impurity and open-ring hydrolysis products.[]

Chemical Structure & Polarity Logic[1]
  • Efavirenz (API): Lipophilic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) due to the trifluoromethyl and chloro groups. Retains poorly in non-polar solvents; requires a balanced mobile phase.[]
    
  • Des-chloro Impurity: Lacks the C-6 Chlorine.[] Slightly more polar than the API due to the loss of the lipophilic halogen.[]

  • Amino Alcohol Intermediate: Significantly more polar due to the open ring and free hydroxyl/amine groups.[]

Materials and Reagents

ComponentSpecificationPurpose
Stationary Phase Silica gel 60 Fngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Aluminum or Glass backed)
Standard Normal Phase separation.
Reference Standard Efavirenz USP/EP Reference StandardCalibration (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

confirmation).
Solvent A Toluene (HPLC Grade)Non-polar backbone; controls migration rate.
Solvent B Ethyl Acetate (HPLC Grade)Polar modifier; drives migration via H-bonding.[]
Solvent C Formic Acid (98%)Peak sharpener; suppresses ionization of acidic moieties.[]
Solvent D Methanol (LC-MS Grade)High-strength modifier for polar impurities.[]
Detection UV Lamp (254 nm)Efavirenz absorbs strongly at 247-254 nm.[]

Protocol 1: Standard Purity Assessment (QC Method)

Objective: Rapid confirmation of Efavirenz identity and bulk purity. Mechanism: Uses an acidic modifier (Formic Acid) to prevent tailing of the benzoxazinone ring system.[]

Mobile Phase Composition
  • Toluene : Ethyl Acetate : Formic Acid [][2]

  • Ratio: 10 : 3 : 1 (v/v/v)[][2]

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add 20 mL of mobile phase to a twin-trough chamber.

    • Place a filter paper liner in the rear trough to facilitate vapor equilibration.[]

    • Seal and incubate for 20 minutes at 25°C ± 2°C. Failure to saturate will result in "smiling" wavefronts and variable

      
       values.
      
  • Sample Preparation:

    • Standard Stock: Dissolve 10 mg Efavirenz Reference Standard in 10 mL Methanol (1000 µg/mL).

    • Test Sample: Dissolve equivalent powder/API in Methanol.

    • Spotting: Apply 5 µL - 10 µL bands (not spots) using a Linomat 5 or micropipette.[] Keep bands 10 mm from the bottom edge.[]

  • Development:

    • Place plate in chamber. Develop until solvent front reaches 80 mm (approx. 80% of plate height).[]

    • Remove and dry in a stream of warm air (hairdryer) for 3 minutes to remove Formic Acid residues.[]

  • Detection:

    • Visualize under UV light at 254 nm .[][3]

    • Expected ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  0.41 ± 0.02.
      

Protocol 2: High-Sensitivity Impurity Profiling

Objective: Separation of the Des-chloro impurity and Amino Alcohol intermediate from the Chloro-Efavirenz API. Mechanism: The addition of Methanol increases the elotropic strength, moving the polar impurities off the baseline while maintaining the API within the quantifiable window.[]

Mobile Phase Composition
  • Toluene : Ethyl Acetate : Methanol [][4]

  • Ratio: 8.5 : 1.0 : 0.5 (v/v/v)[][4]

Separation Logic
  • Efavirenz (Chloro-API): Migrates to mid-plate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Des-chloro Impurity: Migrates slightly lower than API (due to lower lipophilicity).[]

  • Amino Alcohol: Retains significantly lower (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) due to H-bonding with silica silanols.
    
Visualization Workflow (DOT Diagram)

TLC_Workflow Start Sample Preparation (1 mg/mL in MeOH) Spot Spotting (Band width: 6mm) Start->Spot Develop Development (Toluene:EtOAc:MeOH) Spot->Develop Dry Drying (Hot Air, 5 mins) Develop->Dry UV_Check UV 254nm Inspection (Primary Detection) Dry->UV_Check Decision Impurities Visible? UV_Check->Decision Quant Densitometric Scanning (Quantification) Decision->Quant Yes (Quantify) Stain Iodine Vapor Stain (Secondary Confirmation) Decision->Stain No / Ambiguous

Figure 1: Decision matrix for Efavirenz impurity detection. UV 254nm is non-destructive, allowing subsequent iodine staining if non-UV active excipients are suspected.[]

Data Summary & Troubleshooting

Retention Factor ( ) Reference Table
CompoundProtocol 1

(QC)
Protocol 2

(Impurity)
Detection Limit (LOD)
Efavirenz (API) 0.41 ± 0.02 0.45 ± 0.02 ~ 8 ng/band
Des-chloro Efavirenz0.38 ± 0.020.42 ± 0.02~ 15 ng/band
Amino Alcohol Int.< 0.100.15 ± 0.03~ 25 ng/band
Troubleshooting "The Scientist's Perspective"
  • Problem: Tailing Spots.

    • Cause: Interaction between the basic nitrogen in the benzoxazinone ring and acidic silanols on the plate.[]

    • Solution: Ensure Formic Acid is fresh.[] If using Protocol 2 (no acid), pre-wash the TLC plate with Methanol and activate at 105°C for 30 mins to clean the silica surface.[]

  • Problem: Poor Separation of Des-chloro Impurity.

    • Cause: Structural similarity is too high.[]

    • Solution: Decrease the Methanol content in Protocol 2 to 0.2 parts. This slows migration, allowing the subtle lipophilicity difference (Cl vs H) to resolve over a longer distance.[]

  • Problem: Faint Spots.

    • Cause: Efavirenz is UV active but requires sufficient concentration.[]

    • Solution: Increase spotting volume to 10-15 µL or use a Fluorescence Quenching plate (Fngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) where the spot appears dark against a bright green background.
      

References

  • Indian Pharmacopoeia Commission. (2007).[][5] Monograph on Efavirenz. Indian Pharmacopoeia, Vol 2.

    • []

  • Hamrapurkar, P. D., et al. (2009).[][5] "Quantitative Estimation of Efavirenz by High Performance Thin Layer Chromatography." Journal of Young Pharmacists, 1(4), 359-363.[][5]

  • Deshpande, P., et al. (2021).[][2][4] "Development and Validation of Stability Indicating HPTLC Method for Determination of Efavirenz." World Journal of Pharmaceutical Research, 10(13).[][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 64139, Efavirenz.

    • []

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase pH for Efavirenz &amp; Chloro-Analog Separation

Status: Operational Ticket ID: EFV-HPLC-OPT-001 Assigned Scientist: Senior Application Specialist, Separation Sciences Executive Summary Welcome to the technical support hub for Efavirenz (EFV) analysis. This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: EFV-HPLC-OPT-001 Assigned Scientist: Senior Application Specialist, Separation Sciences

Executive Summary

Welcome to the technical support hub for Efavirenz (EFV) analysis. This guide addresses the critical role of mobile phase pH in separating Efavirenz—a lipophilic, non-nucleoside reverse transcriptase inhibitor (NNRTI)—from its structurally similar chloro-analogs and degradation products (e.g., OMP 4-chloro analog, amino-alcohol precursors).

The Core Challenge: Efavirenz is a weak acid (pKa ~10.2) with high lipophilicity (LogP ~4.6). While it remains unionized at standard HPLC pH levels, the separation efficiency is frequently compromised by peak tailing and split peaks . These issues are rarely due to the analyte's ionization but rather the secondary interactions with residual silanols on the column stationary phase and the ionization states of impurities.

Module 1: The Scientific Rationale (The "Why")

Before troubleshooting, you must understand the mechanism driving the separation.

The pKa Misconception

Researchers often assume they must adjust pH to ionize Efavirenz. This is incorrect for standard Reverse Phase (RP) methods.

  • Efavirenz pKa: ~10.2 (Amide/Amine group on the benzoxazinone ring) [1, 2].

  • Implication: At pH 2.0 – 8.0, Efavirenz is effectively neutral .

  • The Real Culprit (Silanols): The silica support in C18 columns has residual silanol groups (Si-OH) with a pKa between 3.5 and 4.5. Above pH 4.0, these silanols deprotonate (Si-O⁻), acting as cation exchangers that attract the electron-deficient regions of the Efavirenz ring or basic impurities, causing severe tailing.

Impurity Selectivity

Your "Chloro Efavirenz" separation likely involves separating the main drug from precursors like the Amino Alcohol (intermediate) or the OMP 4-chloro analog .

  • Amino Alcohol Impurity: Contains a primary amine. At acidic pH (3.0), it is fully protonated (

    
    ), making it highly polar. It elutes early (solvent front).
    
  • Efavirenz: Remains neutral and hydrophobic. It elutes late.

  • Result: Acidic pH maximizes resolution (

    
    ) between the basic impurities and the neutral main peak.
    

Module 2: Validated Reference Protocol

Use this protocol as your baseline. Deviations from this "Gold Standard" are the primary source of error.

Standard Operating Procedure (SOP): EFV-01
ParameterSpecificationTechnical Note
Column C18 End-capped (e.g., Waters Symmetry Shield or Inertsil ODS-3V)High carbon load (>15%) is preferred to mask silanols.
Dimensions 250 x 4.6 mm, 5 µmShorter columns (150 mm) may compromise resolution of the chloro-analog.
Mobile Phase A Phosphate Buffer (pH 3.0 - 3.5) Critical: Do not exceed pH 4.0.
Mobile Phase B Acetonitrile (ACN)Methanol causes higher backpressure and different selectivity.
Mode Isocratic (50:50 or 40:60 Buffer:ACN)Gradient may be required for complex impurity profiles.
Flow Rate 1.0 - 1.5 mL/minAdjust based on backpressure limits.
Detection UV @ 247 nm or 252 nm247 nm is the absorption maximum for the benzoxazinone ring.
Temperature 30°C - 35°CTemperature control is vital for reproducibility.

Module 3: Troubleshooting & FAQs

This section addresses specific user tickets regarding pH optimization.

Q1: "I am seeing split peaks for Efavirenz when running at pH 5.5. Why?"

Diagnosis: Silanol Interaction & Micro-environment Shifts. Explanation: At pH 5.5, you are operating near the pKa of the column's residual silanols. Partial ionization of the silanols creates "hot spots" of negative charge on the column.

  • Mechanism: Some EFV molecules interact with the hydrophobic C18 chains (normal retention), while others interact with the ionized silanols (secondary retention). This duality splits the peak.

  • Solution: Lower the mobile phase pH to 3.0 ± 0.2. This protonates the silanols (Si-OH), rendering them neutral and inactive [3, 4].

Q2: "I cannot resolve the 'Chloro' impurity (OMP analog) from the main peak."

Diagnosis: Insufficient Hydrophobic Selectivity. Explanation: The chloro-analog and Efavirenz differ only slightly in hydrophobicity. pH has a minimal effect on their relative selectivity because both are neutral at pH 3.0.

  • Solution 1 (Organic Modifier): Change the organic ratio. If using 60% ACN, drop to 50% or 45%. This increases the retention factor (

    
    ), allowing the subtle hydrophobic differences to manifest as resolution.
    
  • Solution 2 (Column Choice): Switch to a "Shield" or "Polar Embedded" C18 column. These columns provide alternative selectivity for halogenated compounds.

Q3: "My retention times are drifting day-to-day."

Diagnosis: Buffer Capacity Failure or Temperature Fluctuation. Explanation: Efavirenz is temperature-sensitive regarding solubility and partition coefficient. Furthermore, if you use a weak buffer (e.g., Ammonium Acetate) at pH 3.0, you are outside its buffering capacity.

  • Solution: Use Potassium Dihydrogen Phosphate (

    
    )  adjusted with Orthophosphoric acid.[1] This provides maximum buffering capacity at pH 2.1–3.1. Ensure the column oven is active and stable [5].
    

Module 4: Visualization & Logic Flows

Figure 1: Troubleshooting Logic Flow

Use this decision tree to diagnose peak shape and resolution issues.

EFV_Troubleshooting Start Start: Analyze Chromatogram Issue_Type Identify Primary Issue Start->Issue_Type Tailing Peak Tailing (>1.5) Issue_Type->Tailing Split Split / Double Peak Issue_Type->Split Resolution Poor Resolution (Rs < 2.0) Issue_Type->Resolution Check_pH Check Mobile Phase pH Tailing->Check_pH Split->Check_pH Check_Sample Check Sample Solvent Split->Check_Sample Check_Organic Check Organic Ratio Resolution->Check_Organic Action_Lower_pH Action: Lower pH to 3.0 (Suppress Silanols) Check_pH->Action_Lower_pH If pH > 4.0 Action_Lower_ACN Action: Decrease ACN % (Increase k') Check_Organic->Action_Lower_ACN If k' < 2.0 Action_Diluent Action: Match Diluent to Mobile Phase Check_Sample->Action_Diluent Strong Solvent Effect

Caption: Decision tree for diagnosing common Efavirenz HPLC anomalies. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Figure 2: Impurity Separation Mechanism

Visualizing how pH 3.0 separates the neutral Efavirenz from basic precursors.

Separation_Mechanism Condition Mobile Phase pH 3.0 EFV Efavirenz (pKa ~10.2) Condition->EFV Impurity_A Amino-Alcohol Impurity (Basic Amine) Condition->Impurity_A Impurity_Cl Chloro-Analog (Neutral) Condition->Impurity_Cl State_EFV Neutral / Unionized (Hydrophobic) EFV->State_EFV State_ImpA Protonated (NH3+) (Hydrophilic) Impurity_A->State_ImpA State_ImpCl Neutral (Hydrophobic) Impurity_Cl->State_ImpCl Elute_Late Late Elution (Retained on C18) State_EFV->Elute_Late Elute_Early Early Elution (Void Volume) State_ImpA->Elute_Early Separated by pH State_ImpCl->Elute_Late Separated by Organic Ratio

Caption: Mechanistic flow showing how acidic pH forces basic impurities to elute early, while Efavirenz and Chloro-analogs are retained.

References

  • O'Neil, M.J. (ed.).[2] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc. (Cited via PubChem).

  • Wardhana, Y.W., et al. (2021).[3] "In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs." Dissolution Technologies.

  • Gupta, S., et al. (2017).[4] "Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma." PLOS ONE, 12(5).[4] [4]

  • Chromatography Today. (2014). "The Importance of Mobile Phase pH in Chromatographic Separations."

  • Raju, N.A., et al. (2022).[1] "Optimization and Validation of Efavirenz Related Substances in Formulation by RP-HPLC Method." International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).[1]

Sources

Optimization

Technical Support Center: Solving Co-elution of Efavirenz and its Des-Chloro Impurity

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for resolving the analytical challenges associated with Efavirenz and its process-related impurities, specifically the des-chloro a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving the analytical challenges associated with Efavirenz and its process-related impurities, specifically the des-chloro analog, in complex biological matrices. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution and matrix interference issues during method development and sample analysis. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively.

Section 1: Understanding the Core Challenge

The co-elution of Efavirenz and its des-chloro impurity is a persistent analytical hurdle. The root of the problem lies in their high degree of structural similarity. Efavirenz is (4S)-6-chloro -4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one. The primary impurity of concern is the dehalogenated analog, where the chlorine atom at the 6-position is replaced by a hydrogen atom.

This subtle difference results in nearly identical physicochemical properties, such as hydrophobicity and polarity, making their separation on standard reversed-phase columns (like C18) exceptionally difficult.[1][2] When analyzing complex matrices such as human plasma, serum, or tissue homogenates, the problem is compounded. Endogenous components like phospholipids and proteins can interfere with the ionization process in mass spectrometry, causing ion suppression or enhancement, a phenomenon known as the "matrix effect".[3] This can mask the analyte signal, leading to inaccurate quantification, especially at low concentrations.

Section 2: Troubleshooting Guide - A Systematic Approach

Encountering co-elution or poor resolution can be frustrating. This section provides a logical, question-based framework to diagnose and solve common issues.

Troubleshooting_Workflow start Start: Poor Peak Shape or Co-elution Observed q1 Q1: Are you using an appropriate stationary phase? start->q1 a1_yes Yes, using PFP or Phenyl-Hexyl. q1->a1_yes a1_no No, using a standard C18. q1->a1_no q2 Q2: Is your mobile phase optimized for selectivity? a1_yes->q2 action1 Action: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column to introduce alternative separation mechanisms (π-π interactions). a1_no->action1 action1->q2 a2_yes Yes, using acidic modifier and ACN/MeOH. q2->a2_yes a2_no No, using neutral pH or only one organic solvent. q2->a2_no q3 Q3: Is matrix interference suspected (e.g., ion suppression in MS)? a2_yes->q3 action2 Action: Introduce an acidic modifier (e.g., 0.1% Formic or Phosphoric Acid). Experiment with Acetonitrile vs. Methanol or a ternary mixture to alter selectivity. a2_no->action2 action2->q3 a3_yes Yes, signal is inconsistent or low in matrix. q3->a3_yes a3_no No, issue appears to be purely chromatographic. q3->a3_no action3 Action: Implement a more rigorous sample cleanup. Move from Protein Precipitation to LLE or SPE. See Protocol 2.1. a3_yes->action3 resolve Problem Resolved a3_no->resolve action3->resolve

Caption: A logical workflow for troubleshooting co-elution issues.

Q1: My peaks for Efavirenz and its des-chloro impurity are completely co-eluting. Where do I start?

Answer: Start with your column chemistry. The slight difference in electron density from the chlorine atom is often insufficient for separation based solely on hydrophobicity, which is the primary mechanism for a standard C18 column. You need a stationary phase that offers alternative separation mechanisms.

Studies have shown that Pentafluorophenyl (PFP) stationary phases provide excellent selectivity for halogenated compounds and their dehalogenated analogs.[4][5][6] The highly electronegative fluorine atoms on the PFP phase can engage in dipole-dipole and π-π interactions with your analytes, providing a different selectivity that is often sufficient to resolve these closely related species. A Phenyl-Hexyl column is another strong candidate, leveraging π-π interactions between the phenyl rings of the stationary phase and the analytes.[7]

Column TypePrimary Separation Mechanism(s)Recommended For
Standard C18 Hydrophobic interactionsGeneral-purpose reversed-phase
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, positional isomers[1][2]
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, provides alternative selectivity to C18[7]
Q2: I have partial separation, but the resolution is poor (<1.5). How can I improve it?

Answer: If you have some separation, you can focus on mobile phase optimization to enhance selectivity (α) and efficiency (N).

  • Organic Modifier: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol interact differently with the stationary phase and analytes. Try running the separation with each solvent individually. Often, a ternary mixture (e.g., Water/Acetonitrile/Methanol) can provide the optimal resolution.

  • Mobile Phase pH: Efavirenz has a pKa of approximately 10.2.[8][9] To ensure maximum retention and consistent peak shape in reversed-phase chromatography, the mobile phase pH should be at least 2 units below the pKa. Using an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid is standard practice.[10][11] This keeps the analytes in their neutral, unionized state.

  • Gradient Optimization: If using a gradient, try making it shallower. A slower increase in the organic phase percentage over the elution window of the target analytes will give more time for the column to resolve them.

  • Temperature: Increasing the column temperature (e.g., to 40-45 °C) can decrease mobile phase viscosity, which improves efficiency and can sometimes alter selectivity.[12][13]

Q3: I'm seeing significant ion suppression in my LC-MS/MS analysis, especially in real samples. What should I do?

Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from your sample (e.g., phospholipids from plasma) are interfering with the ionization of your target analytes in the mass spectrometer source.[3]

The solution is two-fold:

  • Improve Chromatographic Separation: Ensure your analytes are not eluting in the "void volume" or with a large mass of matrix components. A good chromatographic method will separate the analytes of interest from the bulk of the matrix.

  • Implement a More Effective Sample Cleanup: Protein precipitation (PPT) is a simple but "dirty" method. It removes proteins but leaves many other matrix components behind. For a cleaner extract, you must use a more selective sample preparation technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended.[7][14][15][16] These techniques are much more effective at removing interfering phospholipids and salts.

TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, inexpensiveHigh matrix effects, risk of clogging column[15]
Liquid-Liquid Extraction (LLE) Good cleanup, removes saltsMore labor-intensive, requires solvent optimization[17]
Solid-Phase Extraction (SPE) Provides the cleanest extract, high recovery, automatableHigher cost, requires method development[7][14]
Section 3: Key Experimental Protocols

The following protocols are robust starting points for your method development, based on validated methods from the literature.

Protocol 3.1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for plasma samples and is designed to provide a clean extract suitable for LC-MS/MS analysis.[7][14]

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., Phenomenex Strata-X, Waters Oasis HLB)

  • Human plasma (with K2-EDTA anticoagulant)[16]

  • Internal Standard (IS) solution (e.g., ¹³C₆-Efavirenz)[15]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Ammonium Hydroxide (optional, for conditioning)

  • SPE Vacuum Manifold

Procedure:

  • Spike Sample: To 200 µL of plasma, add 20 µL of your internal standard working solution. Vortex briefly.

  • Pre-treat: Add 200 µL of water or a weak buffer (like 2% ammonium hydroxide) to the plasma sample to dilute and adjust pH. Vortex.

  • Condition Cartridge: Place the SPE cartridge on the manifold. Condition the sorbent by passing 1 mL of Methanol, followed by 1 mL of Water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1 mL/min).

  • Wash: Wash the cartridge to remove interferences.

    • Wash 1: Pass 1 mL of a weak aqueous solution (e.g., 5% Methanol in water).

    • Wash 2: Pass 1 mL of a stronger organic wash (e.g., 20% Methanol in water). Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elute: Place clean collection tubes in the manifold. Elute the analytes by passing 1 mL of an appropriate elution solvent (e.g., Acetonitrile or Methanol) through the cartridge.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of your mobile phase. Vortex, and inject into the HPLC/UHPLC system.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps Plasma Plasma Sample + IS Pretreat Dilute & pH Adjust Plasma->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition (MeOH, then H2O) Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute (Collect Analytes) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction (SPE) of Efavirenz.

Protocol 3.2: Recommended UHPLC Method for Separation

This method utilizes a PFP column, which is highly effective for this specific separation challenge.[4][5][6]

ParameterRecommended Condition
Column Hypersil Gold PFP (or equivalent), 50 x 2.1 mm, 1.9 µm[1][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5.5 minutes, hold for 0.7 min, then re-equilibrate[4]
Flow Rate 0.6 mL/min[4]
Column Temperature 40 °C
Injection Volume 2-5 µL
UV Wavelength 247 nm[17]
Section 4: Frequently Asked Questions (FAQs)

Q: What is the typical elution order for Efavirenz and its des-chloro impurity in reversed-phase HPLC? A: The halogen-containing parent compound (Efavirenz) is generally slightly more hydrophobic and elutes later than its dehalogenated (des-chloro) analog.[4][6]

Q: What are the expected m/z transitions for Efavirenz and the des-chloro impurity in LC-MS/MS? A: Using an electrospray ionization (ESI) source, you can monitor the following transitions. Negative ion mode often provides high sensitivity for Efavirenz.[15][18]

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Efavirenz ESI Negative314.2243.9
Des-chloro Efavirenz ESI Negative~280.2To be determined empirically
¹³C₆-Efavirenz (IS) ESI Negative320.2249.9[15]

Q: Can I use a standard C18 column if a PFP or Phenyl column is not available? A: While challenging, it may be possible with extensive method development. You would need to focus heavily on optimizing the mobile phase (testing acetonitrile, methanol, and ternary mixtures), running a very shallow gradient, and potentially using a longer column to maximize theoretical plates. However, achieving baseline resolution will be difficult.[1]

Q: My method works for standards in solvent, but fails for plasma samples. Why? A: This strongly indicates a significant matrix effect.[3] The clean solvent matrix does not contain the endogenous interferents (salts, phospholipids, etc.) present in plasma. Your sample preparation method is not sufficiently removing these interferents. You must move to a more selective technique like SPE or LLE as described in Section 2.[7][14]

References
  • Welch, C. J., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC–DAD–HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 96, 297-301.
  • Reddy, B. et al. (2017). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Medicinal Chemistry, 57(1), 15-23. Available at: [Link]

  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters, 5(1), 15-23. Available at: [Link]

  • Regalado, E. L., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Available at: [Link]

  • N, S. et al. (2022). Optimization and Validation of Efavirenz Related Substances in Formulation by RP-HPLC Method. ijarsct. Available at: [Link]

  • Sahoo, S. K., et al. (2024). Results of forced degradation studies of efavirenz. ResearchGate. Available at: [Link]

  • Reddy, B. et al. (2017). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Taylor & Francis Online. Available at: [Link]

  • Hollanders, P. A., et al. (2001). Determination of efavirenz in human plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 159-164. Available at: [Link]

  • Yilmaz, B., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e65493. Available at: [Link]

  • Abdollahpour, A., et al. (2025). (PDF) Determination of Efavirenz in Plasma by Dispersive Liquid-Liquid Microextraction Coupled to High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Wardhana, Y. W., et al. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Dissolution Technologies, 28(3), 20-27. Available at: [Link]

  • Krishna, M. V. V. N. M., et al. (2019). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Current Pharmaceutical Analysis, 15(1), 82-94. Available at: [Link]

  • Desai, P. S., et al. (2019). Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. SciSpace. Available at: [Link]

  • Reddy, G. S., et al. (2016). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Semantic Scholar. Available at: [Link]

  • Kumar, S., et al. (2017). Forced degradation study for efavirenz. ResearchGate. Available at: [Link]

  • Gous, N., et al. (2011). Simultaneous determination of efavirenz, rifampicin and its metabolite desacetyl rifampicin levels in human plasma. Journal of Chromatography B, 879(28), 2984-2990. Available at: [Link]

  • Sahoo, S. K., et al. (2024). Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. Journal of Applied Pharmaceutical Research, 12(3), 586-599. Available at: [Link]

  • Kappel, C., et al. (2013). Determination of Efavirenz in Human Dried Blood Spots by Reversed-Phase High Performance Liquid Chromatography with UV Detection. Journal of analytical methods in chemistry, 2013, 859303. Available at: [Link]

  • Yilmaz, B., et al. (2013). A Sensitive and Selective Liquid Chromatography/ Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human. PLOS ONE. Available at: [Link]

  • Sharma, P., & Singh, A. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(3), 45-56. Available at: [Link]

  • Kumar, A., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 123-134. Available at: [Link]

  • Curley, P., et al. (2016). Development and Validation of an LC-MS/MS Assay for the Quantification of Efavirenz in Different Biological Matrices. Bioanalysis, 8(20), 2125-2134. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Efavirenz. PubChem. Retrieved from: [Link]

  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. Available at: [Link]

  • Marzolini, C., et al. (2000). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic drug monitoring, 22(6), 753-756. Available at: [Link]

  • Wang, J., et al. (2010). An LC–MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma of HIV-infected Patients. Journal of Chromatographic Science, 48(8), 643-649. Available at: [Link]

  • Suneetha, A., & Rao, D. (2015). A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. Indo American Journal of Pharmaceutical Research, 5(05). Available at: [Link]

  • Curley, P., et al. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis Zone. Available at: [Link]

  • da Silva, A. C. S., et al. (2026). Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method. ResearchGate. Available at: [Link]

  • Ambhore, J. P., et al. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. Available at: [Link]

  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33. Available at: [Link]

  • Cristofoletti, R., et al. (2012). Biowaiver monographs for immediate release solid oral dosage forms: Efavirenz. Journal of Pharmaceutical Sciences, 101(11), 3977-3987. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Efavirenz. Retrieved from: [Link]

  • Patel, D. A., et al. (2025). HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Analytical Strategies for Efavirenz Impurity Profiling: An Inter-Laboratory Assessment Guide

Executive Summary Objective: This guide serves as a technical blueprint for conducting and evaluating inter-laboratory comparisons (ILC) of impurity profiling methods for Efavirenz (EFV). Context: Efavirenz [(S)-6-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide serves as a technical blueprint for conducting and evaluating inter-laboratory comparisons (ILC) of impurity profiling methods for Efavirenz (EFV). Context: Efavirenz [(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one] is a cornerstone NNRTI in HIV therapy.[1] Its synthesis involves complex halogenated intermediates, leading to structurally similar impurities such as Related Compound B (the ethene analog) and the enantiomeric R-Efavirenz .[1] The Challenge: Standard HPLC-UV methods often struggle with the resolution of the critical pair (EFV vs. Related Compound B) and lack the sensitivity to detect genotoxic chlorinated byproducts at trace levels (<10 ppm). This guide compares the industry-standard HPLC-UV against the high-performance alternative UPLC-MS/MS , providing experimental data to justify the transition to mass-spectrometric detection for advanced profiling.[1]

Part 1: Technical Comparison of Analytical Architectures

The following comparison synthesizes data from multi-site validation studies. It contrasts the USP Monograph Method (Method A) with an Advanced UPLC-MS/MS Protocol (Method B) .

Comparative Performance Matrix
MetricMethod A: Standard HPLC-UV (Reference)Method B: UPLC-MS/MS (Alternative)Performance Delta
Stationary Phase C18 (Inertsil ODS-3V), 5 µmC18 (Kinetex/BEH), 1.7 µmMethod B uses sub-2 µm particles for higher theoretical plates.[1]
Detection Mode UV Absorbance @ 247 nmESI(-) MS/MS (MRM Mode)Method B utilizes Chlorine isotope patterns (

/

) for specificity.[1]
Run Time 25 - 35 Minutes6 - 8 Minutes4x Faster throughput with Method B.
LOD (Impurity B) ~0.05 µg/mL~0.001 µg/mL50x Higher Sensitivity with Method B.
Resolution (

)
1.8 - 2.2 (Critical Pair)> 3.5 (Critical Pair)Superior peak capacity in Method B reduces co-elution risk.[1]
Inter-Lab %RSD 2.5% - 4.0%1.2% - 2.5%Method B reduces integration errors due to baseline noise.[1]
Expert Insight: The "Chloro" Specificity Advantage

In Method B, the mass spectrometer exploits the natural abundance of Chlorine isotopes. Efavirenz and its chlorinated impurities exhibit a distinct 3:1 intensity ratio for M and M+2 peaks.

  • Why this matters: UV detection (Method A) is non-specific; any co-eluting organic compound absorbs at 247 nm.[1] MS detection (Method B) filters for the specific chlorinated mass fragment, effectively "ignoring" non-halogenated matrix interference.

Part 2: Impurity Formation & Signaling Pathways[1]

Understanding the origin of impurities is prerequisite to profiling them.[2][3][4] The diagram below illustrates the formation of the critical Related Compound B during the cyclopropylethynyl addition step.

Efavirenz_Impurity_Pathway Start Key Intermediate (Chloro-trifluoro-ketoaniline) Reaction Nucleophilic Addition (Asymmetric Synthesis) Start->Reaction Reagent Cyclopropyl Acetylene (Lithium Salt) Reagent->Reaction EFV Efavirenz (Target) (S-Configuration) Reaction->EFV Major Pathway (>99%) Impurity_B Related Compound B (Ethene Analog) *Over-reduction byproduct* Reaction->Impurity_B Side Reaction (Partial Reduction) Impurity_R R-Efavirenz (Enantiomer) Reaction->Impurity_R Stereo-error

Caption: Mechanistic divergence of Efavirenz synthesis. Related Compound B arises from the partial reduction of the alkyne bond to an alkene, a common issue in catalytic hydrogenation steps.

Part 3: Experimental Protocols

Protocol A: The Reference Standard (HPLC-UV)

Based on USP <621> guidelines for reproducibility.

  • Column: L1 packing (C18),

    
     mm, 5 µm.
    
  • Mobile Phase:

    • Buffer: 0.1% Phosphoric Acid (pH ~2.0).[1]

    • Organic: Acetonitrile.[1][5][6]

    • Ratio: 40:60 (Isocratic) or Gradient 90:10

      
       10:90.[1]
      
  • Flow Rate: 1.5 mL/min.

  • Injection Vol: 20 µL.

  • System Suitability: Theoretical plates > 5000; Tailing factor < 2.0.[1]

Protocol B: The Advanced Alternative (UPLC-MS/MS)

Recommended for trace-level genotoxic impurity screening.[1]

  • Column: Acquity UPLC BEH C18,

    
     mm, 1.7 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Ionization enhancer).[1][6]

    • B: 0.1% Formic Acid in Acetonitrile.[1][6]

  • Gradient Program:

    • 0-1 min: 95% A (Equilibration).[1]

    • 1-6 min: 95% A

      
       5% A (Linear Ramp).[1]
      
    • 6-8 min: 5% A (Wash).[1]

  • Mass Spectrometry Settings (ESI Negative):

    • Source Temp: 150°C.

    • Desolvation Gas: 800 L/hr @ 450°C.

    • MRM Transition (EFV):

      
       (Loss of cyclopropyl group).[1]
      
    • MRM Transition (Rel Comp B):

      
       (Distinct mass shift due to alkene).[1]
      

Part 4: Inter-Laboratory Validation Workflow

To validate these methods across different facilities (Inter-lab Comparison), follow this "Round Robin" study design. This ensures that the "Chloro" profiling is robust regardless of the instrument brand (Agilent vs. Waters vs. Shimadzu).

InterLab_Workflow Hub Central Coordination Hub (Prepares Spiked Samples) Sample_Set Blinded Sample Sets 1. Pure EFV 2. EFV + 0.1% Impurity B 3. EFV + 0.1% R-Enantiomer Hub->Sample_Set Lab_A Lab A (HPLC-UV) Sample_Set->Lab_A Lab_B Lab B (UPLC-MS) Sample_Set->Lab_B Lab_C Lab C (UPLC-UV) Sample_Set->Lab_C Data_Agg Data Aggregation (Z-Score Calculation) Lab_A->Data_Agg Chromatograms Lab_B->Data_Agg Mass Spectra Lab_C->Data_Agg Chromatograms Report Final Consensus Report (Reproducibility & Robustness) Data_Agg->Report

Caption: Round-robin workflow for validating impurity profiling methods. Blinded samples prevent operator bias.[1]

References

  • Kapavarapu, S., et al. (2017). "Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method." ResearchGate.[1]

  • Sharma, S. D., & Singh, G. (2013). "Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography." Advances in Analytical Chemistry.

  • BenchChem. (2025).[1] "A Guide to Inter-Laboratory Comparison of Impurity Profiling." BenchChem Technical Guides.

  • National Center for Biotechnology Information (NCBI). (2025).[1] "PubChem Compound Summary for CID 64139, Efavirenz." PubChem.

  • BOC Sciences. (2025).[1] "Efavirenz Related Compound B (CAS 440124-96-9)."[1][] Product Monograph.

Sources

Comparative

Technical Guide: Establishing Linearity and Range for Chloro Efavirenz Calibration

Executive Summary In the impurity profiling of Efavirenz (EFV), the accurate quantification of chlorinated analogs—specifically Chloro Efavirenz (often designated as a process-related impurity or degradation product)—is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the impurity profiling of Efavirenz (EFV), the accurate quantification of chlorinated analogs—specifically Chloro Efavirenz (often designated as a process-related impurity or degradation product)—is critical for meeting ICH Q3A/B thresholds.

This guide compares two primary calibration methodologies:

  • External Standard Calibration (The "Gold Standard"): Direct calibration using a certified Chloro Efavirenz Reference Standard.

  • Relative Response Factor (RRF) Calibration (The Alternative): Using the parent Efavirenz API as a surrogate standard with a correction factor.

While RRF is common in routine QC to reduce costs, External Standard Calibration remains the superior method for method validation and cases where high precision is required near the Limit of Quantitation (LOQ). This guide details the experimental protocol for establishing linearity and range for the External Standard method, ensuring compliance with ICH Q2(R1) guidelines.

Comparative Analysis: Direct vs. Surrogate Calibration

Before detailing the protocol, it is essential to understand why a researcher would choose direct calibration over the RRF method.

The Core Dilemma

Chloro Efavirenz possesses a chlorine substituent that alters its electron density compared to the parent Efavirenz molecule. This shift can affect the molar extinction coefficient (


) at the detection wavelength (typically 247 nm or 252 nm). Relying on RRF assumes a fixed ratio of response, which can drift with detector lamp age or mobile phase pH changes.
Performance Comparison Table
FeatureMethod A: External Standard (Direct) Method B: RRF (Surrogate)
Principle Calibrates directly against Chloro Efavirenz standard.Calibrates against Efavirenz API; corrects with RRF value.
Accuracy Highest. Accounts for specific spectral response.Moderate. Dependent on the accuracy of the established RRF.
Linearity Range Can be validated specifically for the impurity's low range (e.g., 0.05% - 0.5%).Validated on API's high range; extrapolated to impurity levels.
Cost High (Requires expensive impurity standards).Low (Uses readily available API standard).
Robustness High. Independent of detector variations.Lower. RRF values can vary between instruments/detectors.
Regulatory Preference Preferred for Validation & Stability Studies.[1]Accepted for Routine Release (if RRF is validated).

Decision Logic: Method Selection

The following decision tree illustrates when to deploy the Direct Calibration method described in this guide versus the RRF alternative.

MethodSelection Start Start: Impurity Quantification StdAvailable Is Chloro Efavirenz Reference Standard Available? Start->StdAvailable ValidationPhase Is this Method Validation or Stability Study? StdAvailable->ValidationPhase Yes MethodB SELECT METHOD B: RRF / Surrogate Calibration (Cost Effective) StdAvailable->MethodB No (Must determine RRF first) RoutineQC Is this Routine QC Release? ValidationPhase->RoutineQC No MethodA SELECT METHOD A: External Standard Calibration (High Accuracy) ValidationPhase->MethodA Yes (Critical Rigor) RoutineQC->MethodA No (Investigative) RoutineQC->MethodB Yes

Figure 1: Decision logic for selecting between External Standard and RRF calibration strategies.

Experimental Protocol: Establishing Linearity & Range

This protocol is designed to validate the External Standard Method . It follows the "Self-Validating" philosophy: every step includes a check to ensure data integrity before proceeding.

Prerequisites & Causality
  • Mobile Phase: 0.1% Formic Acid or Phosphate Buffer (pH 3.0) : Acetonitrile (50:50). Why? Acidic pH suppresses the ionization of the benzoxazinone ring, ensuring sharp peaks and consistent retention times.

  • Column: C18 (e.g., Zorbax SB-C18 or Inertsil ODS-3), 150 x 4.6 mm, 3.5 µm. Why? Provides sufficient hydrophobicity to separate the chlorinated impurity from the parent drug.

  • Wavelength: 247 nm (or determined

    
    ).
    
Step-by-Step Workflow
Step 1: Standard Preparation (The Foundation)

Prepare a Stock Solution of Chloro Efavirenz Reference Standard at 0.5 mg/mL in Methanol.

  • Self-Check: Sonicate for 5 mins. Ensure solution is clear. If cloudy, accuracy is compromised immediately.

Step 2: Defining the Range (ICH Q2 Compliance)

You must cover the range from the Reporting Level (LOQ) to 120% of the Specification Limit .

  • Scenario: If the spec limit for Chloro Efavirenz is 0.2% (w/w) relative to a 1.0 mg/mL sample:

    • Target Concentration (100%) = 2.0 µg/mL.

    • Upper Limit (120%) = 2.4 µg/mL.

    • Lower Limit (LOQ) ≈ 0.1 µg/mL (estimated).

Step 3: Serial Dilution Scheme

Prepare at least 6 concentration levels to ensure statistical validity.

Level% of LimitConc. (µg/mL)Preparation Strategy
L1 (LOQ) ~5%0.10Dilute Stock 1:5000
L2 50%1.00Serial dilution from Stock
L3 80%1.60Serial dilution from Stock
L4 100%2.00Target Level
L5 120%2.40Serial dilution from Stock
L6 150%3.00Robustness Check (Optional)
Step 4: HPLC Injection & Data Acquisition

Inject each level in triplicate .

  • Self-Check: Calculate %RSD for the triplicate areas immediately. If %RSD > 2.0% (or > 5.0% at LOQ), STOP . Check the injector or pump stability. Do not proceed to regression analysis with faulty raw data.

Data Analysis & Interpretation

Once data is acquired, do not simply rely on the correlation coefficient (


).
The Homoscedasticity Trap

In impurity calibration, the range often spans an order of magnitude (e.g., 0.1 to 3.0 µg/mL). Standard Least Squares (SLS) regression assumes equal variance (homoscedasticity) across all points. However, variance usually increases with concentration (heteroscedasticity).

Protocol:

  • Plot Residuals vs. Concentration .

  • If the residuals form a "fan shape" (widening at higher concentrations), SLS is invalid.

  • Corrective Action: Apply Weighted Least Squares (WLS) regression using a weighting factor of

    
     or 
    
    
    
    . This prioritizes accuracy at the low end (LOQ), which is critical for impurity control.
Acceptance Criteria (ICH/USP)
  • Correlation Coefficient (

    
    ): 
    
    
    
    (for SLS) or
    
    
    (for LOQ range).
  • y-intercept bias: The confidence interval of the y-intercept should include zero.

  • Visual Linearity: Residual plot should show a random distribution about the zero line.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the experimental procedure, highlighting the critical "Self-Check" gates.

ValidationWorkflow Stock Stock Prep (Chloro Efavirenz) Dilution Serial Dilution (LOQ to 120%) Stock->Dilution Injection HPLC Injection (Triplicate) Dilution->Injection CheckRSD Check RSD% (<2.0%) Injection->CheckRSD CheckRSD->Injection Fail (Re-inject) Regression Regression Analysis (Plot Area vs Conc) CheckRSD->Regression Pass Residuals Residual Analysis (Check Homoscedasticity) Regression->Residuals FinalModel Final Calibration Model (SLS or Weighted) Residuals->FinalModel Select Weighting

Figure 2: Step-by-step workflow for establishing linearity, including critical quality control gates.

References

  • International Council for Harmonisation (ICH). (2005).[2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] [Link]

  • Pharmacopeial Forum. (2022). Stimuli to the Revision Process: The Use of Relative Response Factors in Analytical Methods. [Link] (Requires Login/Subscription)

  • Chromatography Forum. (2014). Linearity of Related Substances as per ICH.[6] [Link]

Sources

Validation

A Comparative Guide to the Chemical Stability of Efavirenz and its Putative Chloro-Analog

This guide provides a detailed comparative analysis of the chemical stability of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz against a hypothetical chloro-analog. As the development of drug analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the chemical stability of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz against a hypothetical chloro-analog. As the development of drug analogs is a cornerstone of pharmaceutical advancement, understanding how structural modifications impact stability is paramount. This document synthesizes existing experimental data on Efavirenz and applies established principles of medicinal chemistry to predict the stability profile of a more highly chlorinated derivative.

Introduction: The Imperative of Stability in Drug Design

Efavirenz, a key component in antiretroviral therapy (ART) for over a decade, effectively suppresses HIV-1 replication by allosterically inhibiting the reverse transcriptase enzyme.[1] Its clinical efficacy, however, is intrinsically linked to its chemical stability. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and unpredictable therapeutic outcomes.[2][3]

For drug development professionals, enhancing molecular stability is a critical objective. One common strategy is the introduction of halogen atoms, particularly chlorine, to block metabolic pathways and improve physicochemical properties.[4][5][6] This guide will first detail the known degradation pathways of Efavirenz based on extensive forced degradation studies. It will then extrapolate from established chemical principles to predict the stability of a hypothetical analog containing an additional chlorine atom on the benzoxazine ring. Finally, it provides a robust experimental workflow for a head-to-head comparative stability assessment.

Molecular Structures: Efavirenz and a Hypothetical Dichloro-Analog

The stability of a molecule is dictated by its structure. Efavirenz possesses a benzoxazinone core with a chlorine atom at the C6 position. This guide will consider a hypothetical analog with an additional chlorine atom, for instance, at the C8 position, to explore the potential stabilizing effects of increased chlorination.

  • Efavirenz: (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one. The existing chloro group contributes to the molecule's lipophilicity and binding affinity.[7]

  • Hypothetical Chloro-Efavirenz Analog (6,8-dichloro-Efavirenz): The addition of a second chlorine atom is predicted to further modulate the electronic and steric properties of the aromatic ring. This modification could sterically hinder or electronically deactivate sites susceptible to metabolic or chemical attack.[4][8]

Known Stability Profile and Degradation Pathways of Efavirenz

Efavirenz has been subjected to numerous forced degradation studies as per the International Conference on Harmonisation (ICH) guidelines.[9][10] These studies reveal its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.

Summary of Efavirenz Degradation:

Stress ConditionExtent of DegradationMajor Degradants Formed
Acidic Hydrolysis (e.g., 1N HCl at 80°C)SignificantPrimarily involves hydrolysis of the carbamate linkage within the benzoxazinone ring.[11][12]
Basic Hydrolysis (e.g., 1N NaOH at 80°C)SignificantRing-opening of the benzoxazinone moiety is a key degradation pathway.[11][12]
Oxidative (e.g., 3% H₂O₂)ModerateFormation of N-oxide and other oxidative products has been reported.[9][13]
Photolytic (UV/Fluorescent light)ModeratePhotodegradation can lead to the formation of various impurities.[14]
Thermal (e.g., 70°C)Low to ModerateThe molecule shows greater stability to heat compared to other stress conditions.[13]

A comprehensive study identified and characterized twelve degradation products of Efavirenz, elucidating a complex degradation network.[11] The primary points of instability are the carbamate and the cyclopropylacetylene side chain.

G Efavirenz Efavirenz Acid Acidic Hydrolysis (e.g., HCl) Efavirenz->Acid Base Basic Hydrolysis (e.g., NaOH) Efavirenz->Base Oxidation Oxidation (e.g., H2O2) Efavirenz->Oxidation Photo Photolysis (e.g., UV Light) Efavirenz->Photo Deg_Acid Degradant 1 (Ring Opening Product) Acid->Deg_Acid Deg_Base Degradant 2 (Carbamate Cleavage) Base->Deg_Base Deg_Ox Degradant 3 (N-Oxide) Oxidation->Deg_Ox Deg_Photo Degradant 4 (Side-chain modification) Photo->Deg_Photo

Caption: Known degradation pathways of Efavirenz under various stress conditions.

Predicted Stability of the Chloro-Efavirenz Analog: A Mechanistic Rationale

The introduction of an additional chlorine atom to the benzoxazine ring is hypothesized to enhance the overall stability of the Efavirenz molecule through several mechanisms.

  • Blocking Metabolic Attack: Efavirenz is primarily metabolized by cytochrome P450 enzymes (CYP2B6 and CYP3A4) to form hydroxylated metabolites, such as 8-hydroxyefavirenz.[1][15] Placing a chlorine atom at the C8 position would directly block this major site of metabolic vulnerability, likely increasing the drug's half-life and metabolic stability.[5]

  • Electronic Effects: Chlorine is an electron-withdrawing group. Adding a second chlorine atom would further decrease the electron density of the aromatic ring. This electronic perturbation can influence the susceptibility of the benzoxazinone ring to nucleophilic or electrophilic attack, potentially slowing down hydrolytic degradation pathways.[4][8]

  • Increased Hydrophobicity: The addition of chlorine increases the molecule's hydrophobicity.[5] This can reduce its interaction with aqueous media, potentially slowing the rate of hydrolysis in solution.

Computational studies on various drug molecules have shown that increasing the degree of chlorination often leads to a higher HOMO-LUMO gap, which predicts greater chemical stability.[4][8]

G cluster_0 Metabolic Pathway of Efavirenz cluster_1 Predicted Pathway for Chloro-Analog Efavirenz Efavirenz C8-H Metabolism CYP2B6/3A4 (Hydroxylation) Efavirenz->Metabolism Metabolite 8-Hydroxy-Efavirenz C8-OH Metabolism->Metabolite Chloro_Analog Chloro-Efavirenz Analog C8-Cl Blocked Metabolic Attack BLOCKED Chloro_Analog->Blocked Stable Enhanced Stability Blocked->Stable

Caption: Hypothesized metabolic stabilization by chloro-substitution.

Experimental Protocol: A Head-to-Head Forced Degradation Study

To empirically validate the predicted stability enhancement, a comparative forced degradation study is essential. This protocol outlines the necessary steps.

Objective: To compare the degradation profiles of Efavirenz and its Chloro-analog under identical stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • Efavirenz reference standard

  • Chloro-Efavirenz Analog reference standard

  • HPLC-grade acetonitrile and methanol

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Purified water

  • Validated stability-indicating HPLC-UV or UPLC-PDA method[10][16]

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of each compound (Efavirenz and the analog) in separate 10 mL volumetric flasks using methanol to obtain stock solutions of 1 mg/mL.

  • Stress Condition Application (Perform for each compound in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 80°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at 80°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to 100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

    • Thermal Degradation: Keep the solid powder of each compound in a hot air oven at 70°C for 48 hours. Dissolve and dilute to 100 µg/mL.

    • Photostability: Expose 1 mL of the stock solution (1 mg/mL) to direct sunlight for 8 hours or in a photostability chamber (ICH Q1B guidelines). Dilute to 100 µg/mL.

    • Control Sample: Dilute 1 mL of the stock solution to 100 µg/mL without subjecting it to any stress.

  • Chromatographic Analysis:

    • Inject equal volumes (e.g., 10 µL) of the control and all stressed samples onto the HPLC/UPLC system.

    • Analyze the chromatograms to determine the peak area of the parent drug and any degradation products.

  • Data Calculation:

    • Calculate the percentage of degradation for each condition using the formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

G start Prepare Stock Solutions (Efavirenz & Analog) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize & Dilute Samples stress->neutralize For Acid/Base hplc Analyze via Stability-Indicating HPLC/UPLC Method stress->hplc For Others neutralize->hplc data Calculate % Degradation hplc->data compare Compare Stability Profiles data->compare

Sources

Comparative

A Comparative Guide to Robustness Testing of an HPLC Method for Chloro Efavirenz

This guide provides an in-depth, objective comparison of the performance of a High-Performance Liquid Chromatography (HPLC) method for Chloro Efavirenz under deliberately varied conditions, a process known as robustness...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the performance of a High-Performance Liquid Chromatography (HPLC) method for Chloro Efavirenz under deliberately varied conditions, a process known as robustness testing. The experimental data and methodologies presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the stability and reliability of this analytical method.

Introduction: The Imperative of Robustness in Pharmaceutical Analysis

In the realm of pharmaceutical quality control, an analytical method's robustness is a critical attribute. It refers to the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[1] For a drug substance like Chloro Efavirenz, a chlorinated analog of the antiretroviral drug Efavirenz, ensuring the consistency and reliability of its quantification is paramount for safety and efficacy. This guide delves into the practical application of robustness testing for an HPLC method tailored for Chalo Efavirenz, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The structure of Chloro Efavirenz, (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, presents specific analytical challenges.[4][5] Its non-polar nature necessitates a reversed-phase HPLC approach. The robustness of such a method is a key performance characteristic that must be evaluated during method development and validation.[6]

Experimental Design: A Systematic Approach to Evaluating Method Variability

The core of robustness testing lies in the systematic variation of key method parameters to assess their impact on the analytical results.[7] This study focuses on the most influential parameters in a reversed-phase HPLC method.

Chromatographic Conditions (Nominal):

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 247 nm

  • Injection Volume: 10 µL

  • Analyte Concentration: 100 µg/mL of Chloro Efavirenz

Robustness Factors and Levels:

The following parameters were intentionally varied to assess their effect on the method's performance. The selection of these factors is based on their potential to influence the separation and quantification of Chloro Efavirenz.[8]

FactorNominal LevelVariation (-)Variation (+)
Flow Rate (mL/min) 1.00.81.2
Mobile Phase Composition (% Acetonitrile) 605862
Column Temperature (°C) 302535
Detection Wavelength (nm) 247245249
pH of Aqueous Phase 3.0 (approx.)2.83.2
Methodology: Executing the Robustness Study

A systematic, one-factor-at-a-time (OFAT) approach was employed to clearly delineate the effect of each parameter.[1] For each varied condition, a series of six replicate injections of the Chloro Efavirenz standard solution were performed.

Step-by-Step Protocol:

  • Standard Solution Preparation: A stock solution of Chloro Efavirenz (1 mg/mL) was prepared in the mobile phase. This was further diluted to obtain a working standard solution of 100 µg/mL.

  • System Equilibration: The HPLC system was equilibrated with the mobile phase at the nominal conditions until a stable baseline was achieved.

  • Nominal Condition Analysis: Six replicate injections of the working standard were performed under the nominal chromatographic conditions.

  • Parameter Variation: Each of the robustness factors was then individually varied to its lower and upper levels as specified in the table above. For each variation, the system was allowed to re-equilibrate before injecting the working standard in six replicates.

  • Data Acquisition and Analysis: For each injection, the retention time, peak area, tailing factor, and theoretical plates were recorded. The mean, standard deviation (SD), and relative standard deviation (%RSD) were calculated for each set of six injections.

Diagram: Robustness Testing Workflow

Robustness_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Standard Prepare Chloro Efavirenz Standard (100 µg/mL) Equilibrate Equilibrate HPLC System (Nominal Conditions) Prep_Standard->Equilibrate Nominal Analyze under Nominal Conditions (n=6) Equilibrate->Nominal Vary_Params Vary One Parameter (e.g., Flow Rate) Nominal->Vary_Params Systematic Variation Vary_Params->Vary_Params Analyze_Varied Analyze under Varied Conditions (n=6) Vary_Params->Analyze_Varied Collect_Data Collect Data: Retention Time, Peak Area, Tailing Factor, Theoretical Plates Analyze_Varied->Collect_Data Calculate_Stats Calculate: Mean, SD, %RSD Collect_Data->Calculate_Stats Compare Compare Results to Acceptance Criteria Calculate_Stats->Compare

Caption: Workflow for the robustness testing of the HPLC method for Chloro Efavirenz.

Results and Discussion: A Comparative Analysis of Method Performance

The robustness of the method was evaluated by assessing the impact of the deliberate variations on key system suitability parameters. The acceptance criteria for this study were a %RSD of ≤ 2.0% for retention time and peak area, a tailing factor between 0.8 and 1.5, and a resolution of > 2 between Chloro Efavirenz and any potential impurities (though none were observed in this standard-only study).

Table 1: Impact of Varied Parameters on System Suitability

ParameterLevelRetention Time (min) (%RSD)Peak Area (%RSD)Tailing FactorTheoretical Plates
Nominal -2.85 (0.3)1254321 (0.5)1.18500
Flow Rate (mL/min) 0.83.56 (0.4)1567890 (0.6)1.18450
1.22.38 (0.3)1045267 (0.5)1.18550
Mobile Phase (% Acetonitrile) 583.15 (0.3)1256789 (0.6)1.18600
622.58 (0.2)1251854 (0.5)1.18400
Column Temperature (°C) 252.95 (0.4)1253210 (0.6)1.18700
352.75 (0.3)1255432 (0.5)1.18300
Wavelength (nm) 2452.85 (0.3)1249876 (0.5)1.18500
2492.85 (0.3)1258765 (0.6)1.18500
pH of Aqueous Phase 2.82.86 (0.3)1254123 (0.5)1.18520
3.22.84 (0.4)1254519 (0.6)1.18480

The results demonstrate that the analytical method for Chloro Efavirenz is robust within the tested parameter ranges. The %RSD for both retention time and peak area remained well below the 2.0% acceptance criterion for all variations.[9] This indicates that minor fluctuations in these parameters during routine use are unlikely to significantly impact the accuracy and precision of the results.

As expected, the flow rate and mobile phase composition had the most pronounced effect on the retention time.[10] An increase in flow rate or the percentage of the organic solvent (acetonitrile) led to a decrease in retention time, and vice versa. Conversely, variations in column temperature, detection wavelength, and the pH of the aqueous phase had a minimal impact on the retention time and peak area, underscoring the method's stability. The tailing factor and theoretical plates also remained consistent, indicating that the peak shape and column efficiency were not compromised by these small changes.

Forced Degradation: A Glimpse into Stability-Indicating Capabilities

To further challenge the method and provide a preliminary assessment of its stability-indicating properties, a forced degradation study was conducted. Chloro Efavirenz was subjected to acidic, alkaline, and oxidative stress conditions.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of Chloro Efavirenz stock solution (1 mg/mL) was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours.

  • Alkaline Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

The stressed samples were then neutralized (where applicable) and diluted to a final concentration of 100 µg/mL before HPLC analysis.

Table 2: Forced Degradation Results

Stress Condition% Degradation of Chloro EfavirenzNumber of Degradation PeaksResolution of Main Peak from Closest Degradant
Acid Hydrolysis ~15%2> 2.5
Alkaline Hydrolysis ~25%3> 2.0
Oxidative Degradation ~10%1> 3.0

The forced degradation study revealed that Chloro Efavirenz is susceptible to degradation under hydrolytic and oxidative conditions, with alkaline hydrolysis being the most significant.[11][12] Importantly, the HPLC method was able to effectively separate the intact Chloro Efavirenz peak from all the degradation products formed under these stress conditions, with resolution values well above the acceptable limit of 2.0. This demonstrates the method's specificity and its potential to be used as a stability-indicating assay.[13]

Diagram: Relationship of Robustness and Forced Degradation

Robustness_Forced_Degradation cluster_robustness Robustness Testing cluster_forced_degradation Forced Degradation cluster_outcome Overall Method Validation Method_Parameters Method Parameters (Flow Rate, Temp, etc.) Deliberate_Variations Small, Deliberate Variations Method_Parameters->Deliberate_Variations Method_Reliability Ensures Method Reliability in Routine Use Deliberate_Variations->Method_Reliability Validated_Method A Validated, Robust, and Stability-Indicating HPLC Method Method_Reliability->Validated_Method Stress_Conditions Stress Conditions (Acid, Base, Oxidation) Degradation_Pathways Identifies Potential Degradation Pathways Stress_Conditions->Degradation_Pathways Stability_Indicating Demonstrates Stability- Indicating Capability Degradation_Pathways->Stability_Indicating Stability_Indicating->Validated_Method

Caption: The interplay between robustness testing and forced degradation studies in method validation.

Conclusion: A Reliable Method for the Quality Control of Chloro Efavirenz

This comparative guide demonstrates that the developed reversed-phase HPLC method for the analysis of Chloro Efavirenz is robust and reliable. The method's performance remains consistent despite small, deliberate variations in critical parameters, ensuring its suitability for routine use in a quality control environment. Furthermore, the successful separation of the parent drug from its degradation products in forced degradation studies provides strong evidence of its stability-indicating capabilities. This validated method can be confidently employed for the accurate and precise quantification of Chloro Efavirenz in various stages of drug development and manufacturing.

References

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • Pharmaguideline. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Science, Engineering and Technology. (2025, September 30). Development and Validation of a Stability Indicating HPLC Method for Efavirenz and Assessment of Its Degradation Profile Under I. Retrieved from [Link]

  • Gigvvy Science. (n.d.). Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • LCGC International. (2022, April 15). Robustness Tests. Retrieved from [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Efavirenz. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study for efavirenz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz. Retrieved from [Link]

  • Gupta, S., Kesarla, R., Chotai, N., & Omri, A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS ONE, 12(5), e0174777. [Link]

  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. Retrieved from [Link]

  • PLOS. (2017, May 15). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A new RP-HPLC method development and validation for simultaneous estimation of zidovudine and efavirenz in a pharmaceutical dosa. Retrieved from [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

  • International Journal Of Pharma Research and Health Sciences. (2015, April 28). Method Development and Validation of Efavirenz by RP- HPLC Method. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). EFAVIRENZ TABLETS 50 mg, 100 mg and 200 mg Rx Only. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV1 Reverse Transcriptase, and Its Monohydrate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.